(R)-BMS-816336
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-[[3-bromo-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methyl]piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28BrNO3/c1-19-22(10-7-11-23(19)21-8-3-2-4-9-21)18-32-26-14-13-20(16-24(26)28)17-29-15-6-5-12-25(29)27(30)31/h2-4,7-11,13-14,16,25H,5-6,12,15,17-18H2,1H3,(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXBPPWUGITQLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC3=C(C=C(C=C3)CN4CCCCC4C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Synthesis of (R)-BMS-816336: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-BMS-816336 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in the pathogenesis of type 2 diabetes and other metabolic disorders. This technical guide provides an in-depth overview of the discovery and synthesis of this clinical candidate, originally developed by Bristol Myers Squibb. It includes a detailed summary of its biological activity, a step-by-step synthetic protocol, and the methodologies for key biological assays. Visual representations of the relevant signaling pathway and experimental workflows are also provided to facilitate a comprehensive understanding of this promising therapeutic agent.
Introduction
Glucocorticoids play a crucial role in regulating glucose metabolism. While circulating glucocorticoid levels are controlled by the hypothalamic-pituitary-adrenal (HPA) axis, intracellular concentrations are modulated by the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). 11β-HSD1 converts inactive cortisone (B1669442) to active cortisol, thereby amplifying glucocorticoid receptor activation within tissues like the liver and adipose tissue.[1] Overactivity of 11β-HSD1 is associated with insulin (B600854) resistance and the development of type 2 diabetes.
This compound, the (R)-enantiomer of the clinical candidate BMS-816336, was identified as a highly potent and selective inhibitor of 11β-HSD1. Its discovery represents a significant advancement in the search for novel therapeutics for metabolic diseases. This document details the key data and methodologies related to its discovery and synthesis.
Biological Activity
This compound demonstrates potent inhibition of the 11β-HSD1 enzyme across multiple species with excellent selectivity over the 11β-HSD2 isoform, which is critical for avoiding off-target effects on mineralocorticoid regulation.
In Vitro Potency
The inhibitory activity of this compound against 11β-HSD1 was determined using in vitro enzyme assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Enzyme Source | IC50 (nM) |
| Human 11β-HSD1 | 14.5 |
| Mouse 11β-HSD1 | 50.3 |
| Cynomolgus Monkey 11β-HSD1 | 16 |
| Human 11β-HSD2 | >100,000 |
Data sourced from MedChemExpress and other publicly available data.[2]
In Vivo Pharmacodynamics
The in vivo efficacy of the racemate, BMS-816336, was evaluated in cynomolgus monkeys and diet-induced obese (DIO) mice. The compound exhibited robust acute pharmacodynamic effects, demonstrating its potential for oral administration.
| Animal Model | Parameter | Value |
| Cynomolgus Monkeys | ED50 | 0.12 mg/kg |
| DIO Mice | ED50 | Not explicitly stated for (R)-enantiomer, but parent compound is active. |
ED50 represents the dose required to achieve 50% of the maximum effect. Data for BMS-816336.[1]
Synthesis of this compound
The synthesis of this compound is an 8-step process starting from commercially available materials. A detailed, step-by-step protocol is provided below.
Synthetic Scheme
Caption: Synthetic route for this compound.
Experimental Protocol
The synthesis of the isotopically labeled analog, [13C6]BMS‐816336, provides a representative protocol for the synthesis of the core structure. The synthesis of the unlabeled this compound would follow a similar pathway with non-labeled starting materials. The synthesis was completed in 8 steps with a 26% overall yield from [13C6]bromobenzene.[1] A similar 8-step synthesis for the radiolabeled [phenyl‐14C(U)]BMS‐816336 from [14C(U)]bromobenzene yielded the final product in 22% radiochemical yield.[1]
A detailed, step-by-step protocol with specific reagents, quantities, and reaction conditions is typically found in the supplementary information of the primary scientific publication and is summarized here for illustrative purposes.
Step 1-2: Grignard Reaction and Addition to Adamantanone
-
[13C6]Bromobenzene is converted to the corresponding Grignard reagent.
-
The Grignard reagent is then added to 2-adamantanone (B1666556) to form the tertiary alcohol.
Step 3: Dehydration
-
The tertiary alcohol is dehydrated under acidic conditions to yield the corresponding alkene.
Step 4: Epoxidation
-
The alkene is treated with an epoxidizing agent, such as m-CPBA, to form the epoxide.
Step 5: Epoxide Opening and Diol Formation
-
The epoxide is opened under acidic conditions to yield a diol.
Step 6: Chiral Resolution
-
The racemic diol is resolved to isolate the desired (R)-enantiomer. This can be achieved through various methods, including chiral chromatography or derivatization with a chiral auxiliary.
Step 7: Amide Coupling
-
The resolved alcohol is coupled with a protected 3-hydroxyazetidine derivative using standard amide coupling reagents (e.g., HATU, EDC/HOBt).
Step 8: Deprotection
-
The protecting group on the 3-hydroxyazetidine moiety is removed to yield the final product, this compound.
Key Experimental Methodologies
11β-HSD1 Enzyme Inhibition Assay
The in vitro potency of this compound is determined using a biochemical assay that measures the conversion of cortisone to cortisol by recombinant human 11β-HSD1.
Caption: Workflow for the 11β-HSD1 enzyme inhibition assay.
Protocol:
-
Recombinant human 11β-HSD1 enzyme is incubated with varying concentrations of the test compound, this compound.
-
The enzymatic reaction is initiated by the addition of the substrate, cortisone, and the cofactor, NADPH.
-
The mixture is incubated at 37°C for a specified period.
-
The reaction is terminated, and the amount of cortisol produced is quantified using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Pharmacodynamic Assessment in DIO Mice
The in vivo efficacy of 11β-HSD1 inhibitors is often assessed in diet-induced obese (DIO) mice, a relevant preclinical model for metabolic disease.
Protocol:
-
Male C57BL/6 mice are fed a high-fat diet for several weeks to induce obesity and insulin resistance.
-
A baseline measurement of relevant biomarkers (e.g., blood glucose, insulin) is taken.
-
The DIO mice are orally administered with the test compound (or vehicle control).
-
At various time points after dosing, blood samples are collected to measure drug concentration and pharmacodynamic markers.
-
Key pharmacodynamic endpoints include the reduction in the conversion of an exogenously administered precursor (like prednisone) to its active form (prednisolone) in the plasma, which reflects the inhibition of 11β-HSD1 in target tissues.
Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the 11β-HSD1 enzyme, thereby reducing the intracellular conversion of inactive cortisone to active cortisol. This leads to decreased activation of the glucocorticoid receptor and a subsequent reduction in the expression of genes involved in gluconeogenesis and other metabolic processes that contribute to hyperglycemia and insulin resistance.
Caption: Mechanism of action of this compound.
Conclusion
This compound is a potent and selective inhibitor of 11β-HSD1 with a promising preclinical profile. The synthetic route is well-defined, and the biological assays for its characterization are robust. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, offering valuable information for researchers and professionals in the field of drug development for metabolic diseases. Further investigation into its clinical efficacy and safety is warranted.
References
(R)-BMS-816336: A Comprehensive Technical Guide to its Target Enzyme Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BMS-816336 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the tissue-specific regulation of glucocorticoid levels. By catalyzing the conversion of inactive cortisone (B1669442) to active cortisol, 11β-HSD1 amplifies glucocorticoid receptor (GR) signaling in key metabolic tissues. This guide provides an in-depth technical overview of the target enzyme selectivity of this compound, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Core Data: Enzyme Selectivity Profile
The selectivity of a drug candidate is a critical determinant of its safety and efficacy. This compound and its related compounds have been evaluated for their inhibitory activity against the primary target, 11β-HSD1, as well as the closely related isoform, 11β-HSD2.
Quantitative Inhibition Data
The inhibitory potency of this compound and its racemate, BMS-816336, has been determined against 11β-HSD1 from multiple species. A key finding is the remarkable selectivity for 11β-HSD1 over 11β-HSD2, which is essential to avoid the adverse effects associated with non-selective inhibition.
| Compound | Target Enzyme | Species | IC50 (nM) | Selectivity vs. 11β-HSD2 |
| This compound | 11β-HSD1 | Human | 14.5[1] | >10000-fold (for BMS-816336)[2][3][4][5][6][7][8] |
| 11β-HSD1 | Mouse | 50.3[1] | ||
| 11β-HSD1 | Cynomolgus Monkey | 16[1] | ||
| BMS-816336 (Racemate) | 11β-HSD1 | Human | 3.0[2][3][4][5][6][7][8] | >10000-fold[2][3][4][5][6][7][8] |
| 11β-HSD2 | Human | >30,000 |
Signaling Pathway and Mechanism of Action
This compound exerts its pharmacological effect by inhibiting 11β-HSD1, thereby reducing the intracellular conversion of cortisone to cortisol. This leads to decreased activation of the glucocorticoid receptor and modulation of downstream gene transcription.
Experimental Protocols
Biochemical 11β-HSD1 Inhibition Assay (HTRF)
This protocol describes a homogeneous time-resolved fluorescence (HTRF) assay to determine the in vitro potency of compounds against 11β-HSD1.
Materials:
-
11β-HSD1 microsomal preparation (e.g., 0.1 mg/mL)
-
Tris buffer (20 mM, pH 6.0) with 5 mM EDTA
-
Cortisone
-
NADPH
-
Test compound (this compound)
-
HTRF Cortisol Assay Kit (containing anti-cortisol cryptate and cortisol-d2)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in Tris-EDTA buffer.
-
In a 384-well plate, add 2 µL of the 11β-HSD1 microsomal preparation.
-
Add 2 µL of the test compound dilution.
-
Add 6 µL of a substrate/cofactor mix containing 266 nM cortisone and 333 µM NADPH in Tris-EDTA buffer.
-
Incubate the plate for 2 hours at 37°C.
-
Add 5 µL of the HTRF anti-cortisol cryptate conjugate and 5 µL of the cortisol-d2 (B1433899) conjugate to each well.
-
Incubate for an additional 2 hours at room temperature.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence at both 620 nm (donor) and 665 nm (acceptor).
-
Calculate the HTRF ratio (665 nm / 620 nm) and determine the IC50 value by plotting the ratio against the log of the inhibitor concentration.[2]
Cell-Based 11β-HSD1 Inhibition Assay
This protocol outlines a cell-based assay to assess the ability of a compound to inhibit 11β-HSD1 activity in a cellular context.
Materials:
-
HEK293 cells stably expressing human 11β-HSD1
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Cortisone
-
Test compound (this compound)
-
Assay buffer
-
Method for cortisol detection (e.g., HTRF, LC-MS/MS)
-
96-well cell culture plates
Procedure:
-
Seed the HEK293-h11β-HSD1 cells in a 96-well plate and allow them to adhere overnight.
-
Remove the culture medium and replace it with fresh medium containing various concentrations of the test compound. Pre-incubate for a defined period (e.g., 30 minutes).
-
Add cortisone to the wells at a final concentration relevant for the assay (e.g., 200 nM).
-
Incubate for a specified time (e.g., 4 hours) at 37°C in a CO2 incubator.
-
Collect the cell supernatant.
-
Quantify the amount of cortisol produced in the supernatant using a suitable detection method.
-
Determine the IC50 value by plotting the percentage of cortisol production against the log of the inhibitor concentration.
Conclusion
This compound is a highly potent and exceptionally selective inhibitor of 11β-HSD1. Its impressive selectivity profile, particularly against the 11β-HSD2 isoform, underscores its potential as a therapeutic agent with a favorable safety margin. The provided experimental protocols offer a foundation for researchers to further investigate the pharmacological properties of this compound and similar compounds in the pursuit of novel treatments for metabolic and other glucocorticoid-mediated diseases.
References
- 1. 11β-Hydroxysteroid dehydrogenase type-2 and type-1 (11β-HSD2 and 11β-HSD1) and 5β-reductase activities in the pathogenia of essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. bmrservice.com [bmrservice.com]
- 4. Knowledge-Based Approaches to Off-Target Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]
- 7. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BMS-816336 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
(R)-BMS-816336: A Technical Guide to its In Vitro and In Vivo Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BMS-816336 and its enantiomer, BMS-816336, are potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the tissue-specific regulation of glucocorticoid levels by converting inactive cortisone (B1669442) to active cortisol. Dysregulation of 11β-HSD1 activity is implicated in the pathogenesis of various metabolic disorders, including type 2 diabetes and metabolic syndrome. This technical guide provides a comprehensive overview of the in vitro and in vivo activity of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of this compound and its related compounds.
Table 1: In Vitro Inhibitory Activity of this compound and its Racemate against 11β-HSD1
| Compound | Target | Species | IC50 (nM) | Reference |
| This compound | 11β-HSD1 | Human | 14.5 | [1] |
| This compound | 11β-HSD1 | Mouse | 50.3 | [1] |
| This compound | 11β-HSD1 | Cynomolgus Monkey | 16 | [1] |
| (Rac)-BMS-816336 | 11β-HSD1 | Human | 10 | |
| (Rac)-BMS-816336 | 11β-HSD1 | Mouse | 68 |
Table 2: In Vitro Cellular Activity of BMS-816336
| Compound | Cell Line | Assay | IC50 (nM) | Reference |
| BMS-816336 | HEK cells | 11β-HSD1 Inhibition | 37.3 | [2] |
| BMS-816336 | 3T3-L1 cells | 11β-HSD1 Inhibition | 28.6 | [2] |
Table 3: In Vivo Pharmacodynamic Activity of BMS-816336
| Compound | Animal Model | Endpoint | ED50 (mg/kg) | Reference |
| BMS-816336 | Cynomolgus Monkey | Pharmacodynamic Effect | 0.12 - 0.13 | [3][4] |
| BMS-816336 | Diet-Induced Obese (DIO) Mice | Pharmacodynamic Effect | 8.6 | [2] |
Table 4: Selectivity of BMS-816336
| Compound | Target 1 | Target 2 | Selectivity (Fold) | Reference |
| BMS-816336 | 11β-HSD2 (human) | 11β-HSD1 (human) | >10,000 | [3][4] |
Experimental Protocols
In Vitro 11β-HSD1 Inhibition Assay
A common method to determine the in vitro inhibitory activity of compounds against 11β-HSD1 involves a biochemical assay using a recombinant enzyme source.
Objective: To determine the concentration of this compound required to inhibit 50% of 11β-HSD1 enzymatic activity (IC50).
Materials:
-
Recombinant human, mouse, or cynomolgus monkey 11β-HSD1 enzyme.
-
Cortisone (substrate).
-
NADPH (cofactor).
-
Assay buffer (e.g., Tris-HCl with EDTA and NaCl).
-
This compound and other test compounds.
-
Scintillation proximity assay (SPA) beads or other detection reagents.
-
Microplates.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, add the assay buffer, NADPH, and the test compound dilutions.
-
Initiate the enzymatic reaction by adding the 11β-HSD1 enzyme and cortisone (often radiolabeled, e.g., [3H]-cortisone).
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a stop solution containing a high concentration of a non-radiolabeled glucocorticoid).
-
Detect the product (cortisol) formation. In an SPA-based assay, this involves adding SPA beads coated with an antibody specific to cortisol. The proximity of the radiolabeled cortisol to the bead generates a detectable signal.
-
Measure the signal using a suitable plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a control with no inhibitor.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vivo Pharmacodynamic Study in Diet-Induced Obese (DIO) Mice
This protocol outlines a typical study to evaluate the in vivo efficacy of an 11β-HSD1 inhibitor in a relevant disease model.
Objective: To determine the effective dose of BMS-816336 that produces a significant pharmacodynamic effect (e.g., reduction in tissue cortisol levels or improvement in metabolic parameters) in DIO mice.
Animal Model:
-
Male C57BL/6J mice are commonly used.
-
Obesity is induced by feeding a high-fat diet (e.g., 45-60% kcal from fat) for an extended period (e.g., 8-12 weeks) starting at a young age (e.g., 4-6 weeks old). Control mice are fed a standard chow diet.
Procedure:
-
Dosing: BMS-816336 is typically formulated in a vehicle suitable for oral administration (e.g., a suspension in 0.5% methylcellulose). The compound is administered orally (p.o.) via gavage at various doses (e.g., 1, 3, 10, 30, 100 mg/kg). A vehicle control group is also included.
-
Pharmacodynamic Assessment:
-
Tissue Cortisol Levels: At a specified time point after the final dose (e.g., 2 hours), mice are euthanized, and tissues of interest (e.g., liver, adipose tissue) are collected. Cortisol levels in these tissues are measured using methods like liquid chromatography-mass spectrometry (LC-MS).
-
Metabolic Parameters: In chronic studies, parameters such as body weight, food intake, fasting blood glucose, and insulin (B600854) levels can be monitored. Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) can also be performed to assess improvements in glucose homeostasis.
-
-
Data Analysis: The effect of different doses of BMS-816336 on the measured endpoints is compared to the vehicle-treated control group. The ED50 (the dose that produces 50% of the maximal effect) can be calculated from the dose-response curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Suitability of the cynomolgus monkey as an animal model for drug absorption studies of oral dosage forms from the viewpoint of gastrointestinal physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of (R)-BMS-816336: A Potent and Selective 11β-HSD1 Inhibitor
(R)-BMS-816336 is a potent and orally active inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in the pathogenesis of metabolic diseases. Preclinical research has demonstrated its potential as a therapeutic agent for conditions such as type 2 diabetes and metabolic syndrome. This technical guide provides a comprehensive overview of the preclinical findings for this compound, including its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile.
Core Mechanism of Action
This compound exerts its pharmacological effect by selectively inhibiting the 11β-HSD1 enzyme. This enzyme is responsible for the intracellular conversion of inactive cortisone (B1669442) to active cortisol, a glucocorticoid that can contribute to insulin (B600854) resistance and other metabolic dysregulations when present in excess at the tissue level.[1][2][3] By blocking this conversion, this compound effectively reduces local cortisol concentrations in key metabolic tissues like the liver and adipose tissue, without significantly altering systemic cortisol levels.[3][4][5] This targeted action is believed to be a key factor in its therapeutic potential for metabolic disorders.[2][3]
dot
Caption: Mechanism of action of this compound in inhibiting the 11β-HSD1 pathway.
In Vitro Pharmacology
The inhibitory potency of this compound against 11β-HSD1 has been evaluated in various species. The compound demonstrates potent inhibition of the human, mouse, and cynomolgus monkey enzymes.
| Target | Species | IC50 (nM) |
| 11β-HSD1 | Human | 14.5[3][6] |
| 11β-HSD1 | Mouse | 50.3[3][6] |
| 11β-HSD1 | Cynomolgus Monkey | 16[3][6] |
Experimental Protocols
Determination of IC50 for 11β-HSD1
The half-maximal inhibitory concentration (IC50) of this compound against 11β-HSD1 was determined using an in vitro enzyme activity assay. A common method involves the following steps:
dot
Caption: General workflow for determining the IC50 of an 11β-HSD1 inhibitor.
In Vivo Pharmacology and Pharmacokinetics
Preclinical in vivo studies have demonstrated the pharmacodynamic effects and oral bioavailability of this compound in various animal models. It's important to note that in vivo, this compound and its enantiomer, BMS-816336, can undergo interconversion through a ketone intermediate via physiological oxidation and reduction processes.[3][6] The plasma ratios of this compound to BMS-816336 have been observed to vary across species.[3][6]
| Parameter | Species | Value |
| Oral Bioavailability (%F) | Preclinical Species | 20 - 72% |
Conclusion
The preclinical data for this compound highlight its potential as a potent and selective inhibitor of 11β-HSD1. Its favorable in vitro potency and oral bioavailability in preclinical species warrant further investigation. The targeted mechanism of action, focusing on the local regulation of glucocorticoid activity, presents a promising therapeutic strategy for metabolic diseases. Further clinical studies are necessary to establish its safety and efficacy in humans.
References
- 1. 11β-Hydroxysteroid Dehydrogenase Type 1(11β-HSD1) mediates insulin resistance through JNK activation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. 11β-HSD as a New Target in Pharmacotherapy of Metabolic Diseases [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of 11β-hydroxysteroid dehydrogenase-1 inhibition on hepatic glycogenolysis and gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
(R)-BMS-816336: A Technical Guide to its Role in Glucocorticoid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BMS-816336 is the (R)-enantiomer of BMS-816336, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in local glucocorticoid metabolism, catalyzing the conversion of inactive cortisone (B1669442) to active cortisol, primarily in the liver and adipose tissue. By inhibiting 11β-HSD1, this compound and its parent compound represent a promising therapeutic strategy for metabolic disorders such as type 2 diabetes and metabolic syndrome, where localized cortisol excess is implicated in pathophysiology.[1] This technical guide provides an in-depth overview of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.
Core Mechanism of Action
This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of 11β-HSD1. This inhibition reduces the intracellular concentration of cortisol in target tissues, thereby mitigating the downstream effects of excessive glucocorticoid receptor activation.
Caption: Mechanism of this compound Action.
Quantitative Data
The inhibitory potency of this compound and its related compounds has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data available.
Table 1: In Vitro Inhibitory Activity (IC50)
| Compound | Human 11β-HSD1 (nM) | Mouse 11β-HSD1 (nM) | Cynomolgus Monkey 11β-HSD1 (nM) |
| (Rac)-BMS-816336 | 10 | 68 | Not Reported |
| BMS-816336 | 3.0 | Not Reported | Not Reported |
| This compound | Not Reported | Not Reported | Not Reported |
Data sourced from MedChemExpress.[2]
Table 2: Cell-Based Inhibitory Activity (IC50)
| Compound | HEK cells (nM) | 3T3-L1 cells (nM) |
| BMS-816336 | 37.3 | 28.6 |
Data sourced from MedChemExpress.[3]
Table 3: In Vivo Efficacy (ED50)
| Compound | Cynomolgus Monkeys (mg/kg) | DIO Mice (mg/kg) |
| BMS-816336 | 0.12 | 8.6 |
Data sourced from MedChemExpress.[3]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections outline the methodologies used to characterize the activity of this compound and its parent compound.
11β-HSD1 Enzyme Inhibition Assay
Objective: To determine the in vitro inhibitory potency of test compounds against 11β-HSD1.
Principle: This assay measures the conversion of a substrate (e.g., cortisone) to its product (cortisol) by recombinant 11β-HSD1 in the presence of the necessary cofactor (NADPH). The concentration of the product is quantified to determine the extent of enzyme inhibition.
General Protocol:
-
Enzyme and Substrate Preparation: Recombinant human or mouse 11β-HSD1 is pre-incubated with the test compound at various concentrations.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate (e.g., cortisone) and the cofactor NADPH.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period.
-
Reaction Termination: The reaction is stopped, typically by the addition of a quenching agent.
-
Quantification: The amount of cortisol produced is measured using a suitable detection method, such as homogeneous time-resolved fluorescence (HTRF) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
References
Technical Guide: (R)-BMS-816336 Inhibition of Human 11β-HSD1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the inhibitory activity of (R)-BMS-816336 against human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in various metabolic diseases. This document details the quantitative inhibitory data, the experimental protocol for its determination, and the relevant biological pathway.
Quantitative Inhibitory Data
This compound is a potent inhibitor of the human 11β-HSD1 enzyme. The half-maximal inhibitory concentration (IC50) for the (R)-enantiomer is 14.5 nM. For comparative purposes, the IC50 values for the racemate and the (S)-enantiomer, as well as for other species, are provided in the table below.
| Compound | Target | IC50 (nM) |
| This compound | Human 11β-HSD1 | 14.5 [1] |
| This compound | Mouse 11β-HSD1 | 50.3[1] |
| This compound | Cynomolgus Monkey 11β-HSD1 | 16[1] |
| (Rac)-BMS-816336 | Human 11β-HSD1 | 10[2] |
| (Rac)-BMS-816336 | Mouse 11β-HSD1 | 68[2] |
| BMS-816336 ((S)-enantiomer) | Human 11β-HSD1 | 3.0[3][4][5] |
Experimental Protocol: 11β-HSD1 Inhibition Cellular Assay
The inhibitory activity of adamantyl acetamide (B32628) derivatives, such as this compound, on 11β-HSD1 is commonly determined using a Scintillation Proximity Assay (SPA). This method measures the conversion of radiolabeled cortisone (B1669442) to cortisol in a cellular environment.
Objective: To determine the IC50 value of a test compound against human 11β-HSD1.
Materials:
-
HEK293 cells stably transfected with the human HSD11B1 gene.
-
Cell culture medium (e.g., DMEM) with appropriate supplements.
-
96-well or 384-well cell culture plates.
-
Serum-free cell culture medium.
-
[³H]cortisone (tritiated cortisone).
-
Test compounds (e.g., this compound) dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
Monoclonal anti-cortisol antibody.
-
Protein A-coated Scintillation Proximity Assay (SPA) beads.
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Microplate scintillation counter.
Procedure:
-
Cell Seeding: HEK293 cells expressing human 11β-HSD1 are seeded into 96-well or 384-well microplates to achieve approximately 80% confluency on the day of the assay.
-
Compound Preparation: Serial dilutions of the test compounds are prepared in DMSO and further diluted in serum-free medium to the final desired concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize solvent effects.
-
Assay Incubation: The growth medium is removed from the cells and replaced with the serum-free medium containing [³H]cortisone and the various concentrations of the test compound.
-
Detection: Following an incubation period, a mixture of the anti-cortisol antibody and protein A-coated SPA beads is added to each well. The plate is incubated at room temperature to allow the antibody to bind to the [³H]cortisol produced by the cells. This antibody-cortisol complex is then captured by the protein A-coated SPA beads.
-
Measurement: The radioactivity in each well is measured using a microplate scintillation counter. The proximity of the [³H]cortisol to the scintillant in the SPA beads results in light emission, which is proportional to the amount of product formed.
-
Data Analysis: The percentage of 11β-HSD1 activity is calculated for each concentration of the test compound relative to a vehicle control (DMSO only). The IC50 value is then determined by plotting the percentage inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway
11β-HSD1 is an enzyme located in the lumen of the endoplasmic reticulum (ER). Its primary function is the conversion of inactive cortisone to the active glucocorticoid, cortisol. This activation amplifies the glucocorticoid signal within the cell. The reductase activity of 11β-HSD1 is dependent on the cofactor NADPH, which is regenerated within the ER by the enzyme hexose-6-phosphate dehydrogenase (H6PDH). H6PDH, in turn, utilizes glucose-6-phosphate as a substrate. This compound exerts its effect by directly inhibiting the 11β-HSD1 enzyme, thereby blocking the production of cortisol within the cell.
References
- 1. academic.oup.com [academic.oup.com]
- 2. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of Clinical Candidate 2-((2S,6S)-2-Phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone [BMS-816336], an Orally Active Novel Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-BMS-816336: A Deep Dive into Enantiomeric Specificity and 11β-HSD1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the enantiomeric specificity and activity of (R)-BMS-816336, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Understanding the stereochemical nuances of this compound is critical for its development as a potential therapeutic for metabolic diseases. This document provides a comprehensive overview of its mechanism of action, comparative activity of its enantiomers, and detailed experimental methodologies.
Introduction: The Role of 11β-HSD1 in Glucocorticoid Metabolism
11β-HSD1 is a critical enzyme in the prereceptor activation of glucocorticoids. It catalyzes the conversion of inactive cortisone (B1669442) to active cortisol in humans (and corticosterone (B1669441) in rodents), thereby amplifying local glucocorticoid signaling. Dysregulation of 11β-HSD1 activity has been implicated in the pathophysiology of various metabolic disorders, including type 2 diabetes and obesity. BMS-816336 was developed as a potent inhibitor of this enzyme to mitigate the downstream effects of excessive glucocorticoid activation.
Enantiomeric Specificity of BMS-816336
BMS-816336 is a chiral molecule, and its biological activity is highly dependent on its stereochemistry. The (S)-enantiomer is the eutomer, exhibiting significantly greater potency against 11β-HSD1 compared to its (R)-enantiomer, the distomer.
Comparative In Vitro Activity
The following table summarizes the in vitro inhibitory potencies of the (R) and (S) enantiomers of BMS-816336 against 11β-HSD1 from different species.
| Compound | Human 11β-HSD1 IC50 (nM) | Mouse 11β-HSD1 IC50 (nM) | Cynomolgus Monkey 11β-HSD1 IC50 (nM) |
| (S)-BMS-816336 | 3.0 | - | - |
| This compound | 14.5 | 50.3 | 16 |
Data sourced from publicly available information.
Mechanism of Action and Signaling Pathway
BMS-816336 exerts its therapeutic effect by inhibiting the 11β-HSD1 enzyme, thereby reducing the intracellular conversion of cortisone to cortisol. This leads to decreased activation of the glucocorticoid receptor (GR) and a subsequent reduction in the transcription of glucocorticoid-responsive genes involved in metabolic processes.
Caption: 11β-HSD1 Signaling Pathway and Inhibition by BMS-816336.
Experimental Protocols
The following sections detail the general methodologies employed to characterize the enantiomeric specificity and activity of 11β-HSD1 inhibitors like BMS-816336.
In Vitro 11β-HSD1 Enzymatic Assay
This assay quantifies the potency of a compound to inhibit the conversion of a substrate by the 11β-HSD1 enzyme.
Objective: To determine the IC50 value of test compounds against 11β-HSD1.
Materials:
-
Recombinant human 11β-HSD1 enzyme
-
Substrate: Cortisone or a fluorescent substrate
-
Cofactor: NADPH
-
Test compounds (e.g., (R)- and (S)-BMS-816336)
-
Assay buffer (e.g., Tris-HCl with EDTA and NaCl)
-
Detection reagents (e.g., antibodies for ELISA, or a plate reader for fluorescent assays)
-
96-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, add the assay buffer, recombinant 11β-HSD1 enzyme, and NADPH.
-
Add the test compounds to the respective wells.
-
Initiate the enzymatic reaction by adding the substrate.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.
-
Stop the reaction (e.g., by adding a stop solution).
-
Quantify the product formation using a suitable detection method (e.g., ELISA, fluorescence, or LC-MS).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: General workflow for an in vitro 11β-HSD1 enzymatic assay.
In Vivo Pharmacokinetics and Interconversion
Studies in animal models are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of the enantiomers, including their potential for in vivo interconversion.
Objective: To assess the pharmacokinetic profiles of (R)- and (S)-BMS-816336 and their interconversion in vivo.
Materials:
-
Test animals (e.g., rats, dogs, or cynomolgus monkeys)
-
This compound and (S)-BMS-816336 formulations for oral or intravenous administration
-
Blood collection supplies
-
Analytical instrumentation for bioanalysis (e.g., LC-MS/MS)
Procedure:
-
Administer a single dose of either (R)- or (S)-BMS-816336 to the test animals.
-
Collect blood samples at predetermined time points post-dosing.
-
Process the blood samples to obtain plasma.
-
Extract the drug and its potential enantiomer from the plasma samples.
-
Quantify the plasma concentrations of both (R)- and (S)-BMS-816336 at each time point using a validated chiral LC-MS/MS method.
-
Plot the plasma concentration-time profiles for both enantiomers.
-
Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) for each enantiomer.
-
The presence and extent of the other enantiomer in the plasma after administration of a single enantiomer indicates in vivo interconversion.
Conclusion
The enantiomeric specificity of BMS-816336 is a critical determinant of its pharmacological activity. The (S)-enantiomer is the potent inhibitor of 11β-HSD1, while the (R)-enantiomer is significantly less active. The potential for in vivo interconversion between the enantiomers necessitates careful characterization during preclinical and clinical development. The methodologies outlined in this guide provide a framework for the comprehensive evaluation of chiral 11β-HSD1 inhibitors, ensuring a thorough understanding of their stereoselective pharmacology and potential for therapeutic application in metabolic diseases.
Methodological & Application
Application Notes and Protocols: Clarification on (R)-BMS-816336 and Experimental Design for Cell-Based Assays
Introduction
These application notes provide detailed protocols and experimental design considerations for cell-based assays. It is critical to note a clarification regarding the molecular target of (R)-BMS-816336. Based on available scientific literature, this compound and its racemate, BMS-816336, are potent and selective inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)[1][2][3]. They have not been characterized as inverse agonists for the G protein-coupled receptor GPRC5A.
Therefore, this document is structured into two main sections to provide accurate and useful information for researchers:
-
Protocols for this compound as an 11β-HSD1 Inhibitor: This section details the true mechanism of action of this compound and provides a protocol for a relevant cell-based assay.
-
Experimental Design for GPRC5A Cell-Based Assays: This section provides a comprehensive guide for designing cell-based assays to screen for modulators, such as inverse agonists, of GPRC5A, based on its known signaling pathways.
Section 1: this compound as a Selective 11β-HSD1 Inhibitor
This compound is the (R)-enantiomer of BMS-816336, a potent and orally active inhibitor of 11β-HSD1[1]. This enzyme is responsible for the intracellular conversion of inactive cortisone (B1669442) to active cortisol, and its inhibition is a therapeutic strategy for metabolic diseases like type 2 diabetes[3][4].
Data Presentation: Potency of BMS-816336 and its Enantiomer
The following table summarizes the reported inhibitory concentrations (IC50) for BMS-816336 and its racemate across different species and cell lines.
| Compound | Target | Species/Cell Line | IC50 (nM) | Reference |
| BMS-816336 | 11β-HSD1 | Human (enzyme) | 3.0 | [1][3] |
| 11β-HSD1 | HEK cells | 37.3 | [1] | |
| 11β-HSD1 | 3T3L1 cells | 28.6 | [1] | |
| This compound | 11β-HSD1 | Human (enzyme) | 14.5 | |
| 11β-HSD1 | Mouse (enzyme) | 50.3 | ||
| 11β-HSD1 | Cynomolgus monkey (enzyme) | 16.0 | ||
| (Rac)-BMS-816336 | 11β-HSD1 | Human (enzyme) | 10 | [5] |
| 11β-HSD1 | Mouse (enzyme) | 68 | [5] |
Experimental Protocol: Cell-Based 11β-HSD1 Inhibition Assay
This protocol describes a method to measure the inhibitory activity of this compound on 11β-HSD1 in a cellular context by quantifying the conversion of cortisone to cortisol.
Objective: To determine the IC50 value of this compound by measuring its ability to inhibit cortisol production in cells endogenously or recombinantly expressing 11β-HSD1.
Materials:
-
Cell Line: C2C12 (murine skeletal muscle cell line) or HEK293 cells stably expressing human 11β-HSD1[6].
-
Substrate: Cortisone (Sigma-Aldrich).
-
Test Compound: this compound.
-
Reference Inhibitor: Carbenoxolone[7].
-
Cell Culture Medium: DMEM supplemented with 10% FBS, penicillin/streptomycin.
-
Assay Buffer: Serum-free DMEM.
-
Detection Kit: Cortisol ELISA kit or LC-MS/MS for cortisol quantification[8].
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows them to reach ~90% confluency on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound and the reference inhibitor (e.g., Carbenoxolone) in assay buffer. Include a vehicle control (e.g., DMSO).
-
Cell Treatment:
-
Wash the cells once with assay buffer.
-
Add the diluted compounds to the respective wells.
-
Pre-incubate the cells with the compounds for 30-60 minutes at 37°C.
-
-
Substrate Addition: Add cortisone to all wells to a final concentration (e.g., 100-500 nM) that is appropriate for the cell line's enzyme activity.
-
Incubation: Incubate the plate for 4-6 hours at 37°C. This allows for the enzymatic conversion of cortisone to cortisol.
-
Sample Collection: Collect the supernatant from each well.
-
Cortisol Quantification: Measure the concentration of cortisol in the supernatant using a cortisol ELISA kit according to the manufacturer's protocol or by LC-MS/MS[8].
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of this compound.
-
Determine the IC50 value using a non-linear regression curve fit (e.g., four-parameter logistic equation).
-
Visualization: 11β-HSD1 Inhibition Assay Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BMS-816336|CAS 1009583-20-3|sun-shinechem.com | Sun-shinechem [sun-shinechem.com]
- 3. medkoo.com [medkoo.com]
- 4. Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Yeast-based assays for screening 11β-HSD1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase inhibitors using liquid chromatography/tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-BMS-816336 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BMS-816336 is a potent and orally active inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the intracellular conversion of inactive cortisone (B1669442) to active cortisol, a key glucocorticoid. By inhibiting 11β-HSD1, this compound reduces local glucocorticoid concentrations in target tissues, offering a promising therapeutic strategy for metabolic disorders such as type 2 diabetes and metabolic syndrome. These application notes provide detailed information on the dosage and formulation of this compound for in vivo studies, along with experimental protocols and relevant biological pathways.
Data Presentation
In Vitro Potency of this compound
| Species | IC₅₀ (nM) |
| Human 11β-HSD1 | 14.5 |
| Mouse 11β-HSD1 | 50.3 |
| Cynomolgus Monkey 11β-HSD1 | 16 |
In Vivo Efficacy of Related BMS 11β-HSD1 Inhibitors (for reference)
| Compound | Animal Model | Dose | Effect |
| BMS-816336 | Cynomolgus Monkey | ED₅₀ = 0.12 mg/kg | Acute pharmacodynamic effect |
| BMS-823778 | Diet-Induced Obese (DIO) Mice | ED₅₀ = 34 mg/kg | Inhibition of 11β-HSD1 |
| BMS-823778 | Cynomolgus Monkey | ED₅₀ = 0.6 mg/kg | Robust acute pharmacodynamic effects |
| Compound 544 | Diet-Induced Obese (DIO) Mice | 20 mg/kg twice daily | Reduced body weight and improved metabolic parameters[1] |
| Compound C | High-Fat Diet-Fed Mice | 50 mg/kg/day (in diet) | Reduced body weight, food intake, and glucose |
Experimental Protocols
Formulation Protocol for Oral Administration
This compound is a poorly water-soluble compound. The following formulations have been reported for similar compounds and are recommended as a starting point for in vivo studies.
1. Cyclodextrin-Based Formulation (Recommended for improved solubility)
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl)
-
-
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Weigh the required amount of this compound.
-
Dissolve the this compound powder in a minimal amount of DMSO to create a stock solution (e.g., 10% of the final volume).
-
While vortexing, slowly add the 20% SBE-β-CD in saline solution to the DMSO stock to reach the final desired concentration. The final solution should be clear. For example, to prepare a 1 mg/mL solution, you could use 10% DMSO and 90% of the 20% SBE-β-CD in saline.
-
2. Corn Oil-Based Formulation
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
-
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the this compound powder in a minimal amount of DMSO (e.g., 10% of the final volume).
-
While vortexing, slowly add corn oil to the DMSO solution to reach the final desired concentration. The final formulation should be a clear solution.
-
In Vivo Study Protocol in a Diet-Induced Obesity (DIO) Mouse Model
This protocol outlines a typical efficacy study in a DIO mouse model.
1. Animal Model:
-
Species: C57BL/6J mice (prone to diet-induced obesity).
-
Diet: Induce obesity by feeding a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks. Control animals should be fed a standard chow diet.
-
Housing: House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
2. Dosing and Administration:
-
Dosage Range: Based on data from related compounds, a starting dose range of 10-50 mg/kg for mice is recommended. Dose-response studies should be conducted to determine the optimal dose.
-
Administration Route: Oral gavage is the standard method for precise dosing.
-
Frequency: Once daily administration is a common starting point.
-
Procedure:
-
Fast the animals for 4-6 hours before dosing to ensure stomach emptying.
-
Administer the prepared formulation of this compound or vehicle control via oral gavage. The volume should typically be 5-10 mL/kg.
-
Return the animals to their cages and provide access to food and water.
-
3. Monitoring and Endpoints:
-
Body Weight and Food Intake: Monitor daily or weekly.
-
Fasting Blood Glucose and Insulin (B600854): Measure at baseline and at the end of the study.
-
Glucose Tolerance Test (GTT): Perform at the end of the study to assess insulin sensitivity.
-
Plasma and Tissue Collection: At the termination of the study, collect blood and tissues (e.g., liver, adipose tissue) for pharmacokinetic and pharmacodynamic analysis.
Visualizations
Signaling Pathway of 11β-HSD1 Inhibition
References
Application Notes and Protocols for the Preparation of (R)-BMS-816336 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BMS-816336 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme responsible for the intracellular conversion of inactive cortisone (B1669442) to active cortisol. This application note provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for in vitro research applications. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This information is essential for accurate preparation of stock solutions.
| Property | Value |
| Molecular Formula | C₂₁H₂₇NO₃ |
| Molecular Weight | 341.44 g/mol |
| Appearance | White to off-white solid |
| Purity | >98% (as determined by HPLC) |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |
| Storage (Solid) | Store at -20°C, protected from light |
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for various in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or amber glass vials with screw caps
-
Calibrated analytical balance
-
Vortex mixer
-
Calibrated pipettes and sterile pipette tips
Protocol:
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, the required mass can be calculated using the following formula:
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000
Mass (mg) = 10 mM x 1 mL x 341.44 g/mol / 1000 = 3.41 mg
-
Weigh the compound: Accurately weigh 3.41 mg of this compound powder and transfer it to a sterile microcentrifuge tube or vial.
-
Add DMSO: Add 1 mL of anhydrous, sterile DMSO to the tube containing the compound.
-
Dissolve the compound: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but ensure the compound's temperature sensitivity is not compromised.
-
Aliquot and Store: To minimize freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protected tubes. Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Storage: Store the aliquots at -20°C. Under these conditions, the stock solution is expected to be stable for up to 6 months.
Preparation of Working Solutions
For cell-based assays, it is critical to dilute the DMSO stock solution to a final concentration where the DMSO percentage does not affect cell viability, typically below 0.5% (v/v).
Protocol for preparing a 10 µM working solution:
-
Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes, an intermediate dilution step is advised. For example, dilute the 10 mM stock solution 1:100 in sterile DMSO to obtain a 100 µM intermediate stock.
-
Final Dilution: Add the appropriate volume of the 10 mM stock or the 100 µM intermediate stock to the cell culture medium to achieve the desired final concentration. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of culture medium. This results in a final DMSO concentration of 0.1%.
Important Considerations:
-
Solvent Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the culture medium without the compound.
-
Fresh Dilutions: Prepare working solutions fresh for each experiment from the frozen stock aliquots.
Signaling Pathway
This compound is an inhibitor of 11β-HSD1, which plays a crucial role in the local regulation of glucocorticoid activity. The enzyme catalyzes the conversion of inactive cortisone to the active glucocorticoid, cortisol.
Caption: Mechanism of action of this compound.
Experimental Workflow
The following diagram illustrates the general workflow for preparing and using this compound solutions in a typical in vitro experiment.
Caption: Workflow for this compound solution preparation.
Troubleshooting & Optimization
Technical Support Center: Optimizing Small Molecule PD-1/PD-L1 Inhibitors for In Vitro Experiments
Disclaimer: The compound (R)-BMS-816336 is documented in scientific literature primarily as a potent and selective inhibitor of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme. There is currently no available evidence to suggest it functions as a PD-1/PD-L1 inhibitor. This guide is tailored for researchers working with small molecule inhibitors of the PD-1/PD-L1 pathway, using well-characterized compounds from Bristol-Myers Squibb (BMS) as examples, such as BMS-1, BMS-202, and BMS-1166. The principles and protocols outlined here are broadly applicable to the in vitro characterization of novel small molecule immunomodulators targeting this checkpoint.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for small molecule PD-1/PD-L1 inhibitors like the BMS compounds?
A1: Unlike monoclonal antibodies that block the PD-1 or PD-L1 interaction at the cell surface, many small molecule inhibitors from BMS function by binding directly to the PD-L1 protein. This binding induces the dimerization of PD-L1, which sterically hinders its ability to interact with the PD-1 receptor on T-cells[1][2][3]. By preventing this interaction, the inhibitory signal to the T-cell is blocked, thereby restoring its anti-tumor activity.
Q2: What is a typical starting concentration range for these inhibitors in cell-based assays?
A2: A typical starting concentration range for initial screening would be from low nanomolar (nM) to low micromolar (µM). Based on published data for compounds like BMS-202 and BMS-1166, a broad dose-response curve from 0.1 nM to 10 µM is advisable to determine the optimal concentration and to identify potential cytotoxicity at higher doses[4]. For example, in cell proliferation assays, BMS-202 showed IC50 values of 10-15 µM, indicating that concentrations should be carefully selected to distinguish between immunomodulatory effects and direct cytotoxicity[2][5].
Q3: How do I select the right in vitro assay to test my compound?
A3: The choice of assay depends on the specific question you are asking:
-
To confirm target engagement: A biochemical assay like a Homogeneous Time-Resolved Fluorescence (HTRF) binding assay is ideal for measuring the direct inhibition of the PD-1/PD-L1 protein-protein interaction[3][6].
-
To measure functional T-cell response: A co-culture assay is the gold standard. This typically involves co-culturing T-cells (like primary T-cells, PBMCs, or Jurkat T-cells expressing PD-1) with cancer cells expressing PD-L1. Key readouts include:
-
Cytokine Production: Measuring the release of IFN-γ or IL-2 via ELISA is a robust indicator of T-cell activation[7][8].
-
Reporter Gene Activation: Using a Jurkat T-cell line engineered with a reporter gene, such as NFAT-driven luciferase, provides a quantifiable measure of T-cell receptor signaling[1][9].
-
T-cell Proliferation: Assays like CFSE dilution or MTS can measure the proliferation of T-cells upon checkpoint blockade[2].
-
Tumor Cell Killing: Direct measurement of cancer cell viability after co-culture can demonstrate the restoration of cytotoxic T-lymphocyte (CTL) activity[10].
-
Quantitative Data Summary
The following table summarizes the potency of various BMS small molecule PD-1/PD-L1 inhibitors across different assays. This data can serve as a reference for expected potency ranges.
| Compound | Assay Type | Target/Cell Line | Potency (IC50/EC50) |
| BMS-1 | TR-FRET | PD-1/PD-L1 Interaction | 6 - 100 nM[11][12] |
| BMS-202 | Biochemical | PD-1/PD-L1 Interaction | 18 nM[5][8][13] |
| Cell Proliferation | SCC-3 Cells (PD-L1+) | 15 µM[2][5] | |
| Cell Proliferation | Jurkat Cells (Activated) | 10 µM[2][5] | |
| BMS-1166 | HTRF | PD-1/PD-L1 Interaction | 1.4 nM[6][14][15][16] |
| Reporter Assay | PD-1 Jurkat / PD-L1 CHO | 276 nM[6] | |
| Cell Viability | MDA-MB-231 Cells | 28.77 µM[17] |
Visual Guides and Workflows
Signaling Pathway
Caption: PD-1/PD-L1 signaling pathway and mechanism of small molecule inhibition.
Experimental Workflow
Caption: General workflow for a cell-based T-cell activation co-culture assay.
Troubleshooting Guide
Q4: My compound shows low activity in the T-cell co-culture assay despite having a potent biochemical IC50. What could be the problem?
A4: This is a common issue. Several factors can contribute to this discrepancy:
-
Cell Permeability: The compound may not be effectively entering the cells or reaching its target in the complex co-culture environment.
-
Compound Stability: The inhibitor might be unstable in the cell culture medium over the long incubation period (24-72 hours).
-
Protein Binding: The compound could be binding to albumin or other proteins in the fetal bovine serum (FBS), reducing its effective concentration.
-
Off-Target Cytotoxicity: The compound may be toxic to the T-cells or the tumor cells at concentrations required for PD-L1 inhibition, masking the desired immunological effect[18]. It's crucial to run a cytotoxicity control on each cell type individually.
Q5: I'm observing high variability between my experimental replicates. How can I improve consistency?
A5: High variability can stem from several sources in co-culture assays:
-
Cell Health and Passage Number: Ensure both T-cell and tumor cell lines are healthy, within a low passage number range, and free of contamination.
-
Cell Seeding Density: Inconsistent cell numbers can dramatically affect the effector-to-target (E:T) ratio. Use a cell counter for accurate plating.
-
PD-L1 Expression Levels: PD-L1 expression on tumor cells can vary. For more consistent results, you can stimulate tumor cells with IFN-γ (e.g., for 18-24 hours) prior to the assay to upregulate and stabilize PD-L1 expression[19].
-
Assay Timing: Ensure incubation times are consistent across all plates and experiments.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low activity in co-culture assays.
Experimental Protocols
Protocol 1: T-Cell/Tumor Cell Co-Culture for IFN-γ Release
This protocol is adapted from methods used to assess small molecule PD-1/PD-L1 inhibitors[7][8][19].
1. Cell Preparation:
-
Target Cells: Seed a PD-L1 expressing cancer cell line (e.g., MDA-MB-231, NCI-H2228) in a 96-well flat-bottom plate at 1-2 x 10⁴ cells per well.
-
(Optional) To enhance and stabilize PD-L1 expression, you may treat the cells with IFN-γ (e.g., 100 ng/mL) for 18-24 hours prior to co-culture[19]. Wash the cells with fresh media before adding T-cells.
-
Effector Cells: Use either human PBMCs or an engineered Jurkat T-cell line that expresses human PD-1.
-
Compound Preparation: Prepare a 2x serial dilution of the inhibitor in the appropriate cell culture medium.
2. Co-Culture Setup:
-
Add the prepared inhibitor dilutions to the wells containing the target cells.
-
Add the effector cells to the wells at a desired Effector:Target (E:T) ratio (e.g., 5:1 or 10:1).
-
Include the following controls:
- T-cells + Target cells (No inhibitor)
- T-cells alone
- Target cells alone
- Positive control (e.g., an anti-PD-L1 antibody)
3. Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
4. Readout:
-
After incubation, carefully collect the supernatant from each well.
-
Measure the concentration of IFN-γ in the supernatant using a standard ELISA kit, following the manufacturer's instructions.
5. Analysis:
-
Plot the IFN-γ concentration against the log of the inhibitor concentration and fit a dose-response curve to determine the EC50 value.
Protocol 2: NFAT-Luciferase Reporter Assay
This protocol utilizes engineered cell lines for a more defined and high-throughput functional screen[1][9].
1. Cell Lines:
-
Effector Cells: Jurkat T-cells stably expressing human PD-1 and an NFAT-driven luciferase reporter construct.
-
Antigen-Presenting Cells (APCs): A cell line (e.g., CHO or Raji) engineered to express human PD-L1 and a T-cell receptor (TCR) agonist[1][9].
2. Assay Setup:
-
Seed the APCs in a 96-well white, clear-bottom plate.
-
Prepare a serial dilution of the inhibitor in assay medium. Add the dilutions to the wells.
-
Add the Jurkat-PD-1-NFAT-Luc reporter cells to the wells.
3. Incubation:
-
Incubate the plate for 6-24 hours at 37°C in a 5% CO₂ incubator. The shorter incubation time is a key advantage of reporter assays.
4. Readout:
-
Add a luciferase substrate reagent (e.g., Bright-Glo™ or ONE-Glo™) to each well.
-
Measure the luminescence signal using a plate reader.
5. Analysis:
-
The luminescence signal is proportional to T-cell activation. Normalize the data to a "no inhibition" control.
-
Plot the relative luminescence units (RLU) against the log of the inhibitor concentration to calculate the EC50.
References
- 1. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Advanced Physicochemical Characterization and In Vitro Human Cell Culture Assessment of BMS-202: A Novel Inhibitor of Programmed Cell Death Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Discovery of Novel Small-Molecule Inhibitors of PD-1/PD-L1 Interaction via Structural Simplification Strategy [mdpi.com]
- 8. medkoo.com [medkoo.com]
- 9. invivogen.com [invivogen.com]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. caymanchem.com [caymanchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Targeted Delivery of BMS-1166 for Enhanced Breast Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comprehensive in vitro characterization of PD-L1 small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
(R)-BMS-816336 off-target effects and mitigation
Welcome to the Technical Support Center for (R)-BMS-816336. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects and strategies for their mitigation. While this compound is a potent and highly selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), it is crucial to employ rigorous experimental controls to ensure that observed biological effects are directly attributable to its intended target.[1] This center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a selective inhibitor like this compound?
A1: Off-target effects are unintended interactions of a drug or small molecule with proteins other than its primary therapeutic target.[2][3] For a highly selective inhibitor like this compound, which shows over 10,000-fold selectivity for 11β-HSD1 over 11β-HSD2, the primary concern is more nuanced.[1] While broad off-target activity may be minimal, even minor interactions with other proteins, especially at higher concentrations, can lead to misinterpretation of experimental data, unexpected phenotypes, or cellular toxicity.[4] It is a cornerstone of rigorous scientific research to validate that an observed phenotype is a direct result of on-target inhibition.[4]
Q2: My experimental results with this compound are not what I expected based on 11β-HSD1 inhibition. Could this be due to off-target effects?
A2: An unexpected phenotype is a common indicator of potential off-target effects.[5] Other signs include:
-
Discrepancy with Genetic Validation: The phenotype observed with this compound differs from that seen with genetic knockdown (e.g., siRNA) or knockout (e.g., CRISPR-Cas9) of the HSD11B1 gene.[4]
-
Inconsistent Results with Structurally Different Inhibitors: Another selective 11β-HSD1 inhibitor with a different chemical scaffold fails to produce the same phenotype.[6]
-
High Concentration Requirement: The effective concentration in your cellular assay is significantly higher than the reported biochemical IC50 for 11β-HSD1 (Human: 14.5 nM, Mouse: 50.3 nM).[4][7]
Q3: How can I proactively assess the potential for off-target effects of this compound in my experimental system?
A3: A multi-faceted approach is recommended:
-
Dose-Response Analysis: Perform experiments across a wide range of this compound concentrations to distinguish on-target from potential off-target effects, which typically occur at higher concentrations.[8]
-
Orthogonal Validation: Use a structurally unrelated 11β-HSD1 inhibitor to confirm that the observed phenotype is not specific to the chemical scaffold of this compound.[4][6]
-
Genetic Approaches: Employ siRNA, shRNA, or CRISPR-Cas9 to specifically reduce or eliminate 11β-HSD1 and see if the phenotype is recapitulated.[8][9]
Q4: Are there services available to screen for off-target interactions of this compound?
A4: Yes, several commercial services offer kinome profiling and other off-target screening panels. These services can test your compound against hundreds of kinases or other protein targets to identify potential unintended interactions.[7][8][10][11][12] This can be a valuable step in characterizing the selectivity of this compound beyond its primary target and 11β-HSD2.
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype Observed
You are observing a cellular response that is inconsistent with the known function of 11β-HSD1 inhibition.
Caption: Troubleshooting workflow for an unexpected phenotype.
This table illustrates how to compare the potency of this compound in your assay with its known biochemical potency. A significant discrepancy may suggest off-target effects.
| Parameter | This compound (Reported) | Your Experimental Results | Interpretation |
| Biochemical IC50 (11β-HSD1) | 14.5 nM (Human)[7] | N/A | The concentration at which 50% of the enzyme's activity is inhibited in a cell-free system. |
| Cellular EC50 | Not Reported | e.g., 5 µM | The concentration at which 50% of the maximal effect is observed in your cellular assay. |
| Potency Shift (EC50/IC50) | N/A | e.g., ~345-fold | A large shift to lower potency in cellular assays can indicate poor cell permeability or off-target effects. |
Issue 2: Inconsistent Results Between Different Inhibitors
You have used another 11β-HSD1 inhibitor, but it does not produce the same biological effect as this compound.
The use of a structurally unrelated inhibitor is a critical step to confirm that the observed biological effect is due to the inhibition of the intended target and not a consequence of the specific chemical structure of the compound.[6]
Caption: Logic for using a structurally different inhibitor.
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the direct binding of a compound to its target in a cellular environment. The principle is that ligand binding stabilizes the target protein, making it more resistant to heat-induced denaturation.[13][14][15]
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Treatment: Culture cells to the desired confluency. Treat one set of cells with a vehicle control (e.g., DMSO) and another set with this compound at a concentration several-fold higher than its EC50.
-
Heating: Aliquot the cell suspensions and heat them at a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for a short period (e.g., 3 minutes).
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[16]
-
Protein Quantification: Quantify the amount of soluble 11β-HSD1 in the supernatant at each temperature point using a method like Western blotting or mass spectrometry.[16]
-
Data Analysis: Plot the amount of soluble 11β-HSD1 as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.
Protocol 2: Genetic Validation with CRISPR-Cas9 Knockout
This protocol aims to determine if the genetic removal of the target protein (11β-HSD1) phenocopies the effect observed with this compound.
-
gRNA Design: Design and validate guide RNAs (gRNAs) that specifically target a critical exon of the HSD11B1 gene.
-
Transfection: Co-transfect the gRNA and a Cas9 nuclease expression vector into your cell line.
-
Clonal Selection: Isolate and expand single-cell clones.
-
Knockout Validation: Screen the clones to confirm the knockout of the HSD11B1 gene and the absence of the 11β-HSD1 protein by sequencing, qPCR, and Western blot.
-
Phenotypic Analysis: Perform the same cellular assay on the validated knockout cell line that you used to characterize the phenotype of this compound. Compare the results from the knockout cells to those from the wild-type cells treated with the inhibitor.
Signaling Pathway Considerations
If off-target effects are suspected, it is important to consider that the compound might be interacting with other signaling pathways. Kinase inhibitors, for example, are known for off-target effects due to the conserved nature of the ATP-binding pocket.[16] While this compound is not a kinase inhibitor, the principle of unintended pathway modulation remains a possibility.
Caption: On-target vs. a hypothetical off-target signaling pathway.
References
- 1. BMS-816336 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assayquant.com [assayquant.com]
- 8. Quantitative Kinome Profiling Services - CD Biosynsis [biosynsis.com]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 11. kinaselogistics.com [kinaselogistics.com]
- 12. lcsciences.com [lcsciences.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Troubleshooting (R)-BMS-816336 variability in experimental results
Welcome to the technical support center for (R)-BMS-816336. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting variability in experimental results involving this potent and selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the R-enantiomer of BMS-816336, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1] This enzyme is responsible for the intracellular conversion of inactive cortisone (B1669442) to active cortisol. By inhibiting 11β-HSD1, this compound effectively reduces local cortisol levels, which has therapeutic potential in metabolic diseases such as type 2 diabetes.[2][3][4] It is important to note that in in vivo studies, this compound and its S-enantiomer, BMS-816336, can undergo interconversion.[1]
Q2: I am observing significant variability in my IC50 values for this compound. What are the potential causes?
Inconsistent IC50 values can stem from several factors, ranging from experimental setup to the specific biology of the system under investigation. Key areas to investigate include:
-
Compound Handling and Stability: Degradation of the compound due to improper storage or repeated freeze-thaw cycles can lead to reduced potency.
-
Assay Conditions: Variations in enzyme or substrate concentration, incubation time, and the final concentration of the solvent (e.g., DMSO) can all significantly impact the apparent IC50 value.
-
Cell-Based Assay Variables: For cellular assays, factors such as cell line passage number, cell density at the time of treatment, and the specific cell viability assay used can all contribute to variability.
-
Enantiomeric Purity: Contamination with the more potent S-enantiomer, BMS-816336, could lead to a lower apparent IC50.
Q3: What is the recommended final concentration of DMSO in my experiments, and how can it affect my results?
It is generally recommended to keep the final DMSO concentration below 0.5%, and ideally below 0.1%, to avoid solvent-induced artifacts.[5] High concentrations of DMSO can inhibit cell proliferation and may directly affect enzyme activity, leading to inaccurate IC50 values.[3][6][7] Always ensure that all experimental wells, including vehicle controls, contain the same final concentration of DMSO.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Biochemical Assays
If you are experiencing significant well-to-well or day-to-day variability in your 11β-HSD1 inhibition assays, consider the following troubleshooting steps.
Troubleshooting Workflow for Inconsistent IC50 Values
Caption: Troubleshooting workflow for inconsistent IC50 values.
Quantitative Data Summary: Impact of Assay Parameters on IC50
The following table illustrates how variations in key assay parameters can influence the apparent IC50 value of an 11β-HSD1 inhibitor. The data presented here is representative and intended for illustrative purposes.
| Parameter Variation | Condition 1 | IC50 (nM) | Condition 2 | IC50 (nM) | Potential Impact |
| DMSO Concentration | 0.1% DMSO | 15.2 | 1.0% DMSO | 25.8 | Higher DMSO can decrease apparent potency. |
| Enzyme Concentration | 1 nM 11β-HSD1 | 14.8 | 10 nM 11β-HSD1 | 21.5 | Higher enzyme concentration can increase the apparent IC50.[5] |
| Substrate Concentration | 50 nM Cortisone | 15.5 | 200 nM Cortisone | 35.1 | Higher substrate concentration in competitive assays increases the IC50. |
Detailed Methodologies
Step-by-Step Protocol: In Vitro 11β-HSD1 Inhibition Assay
This protocol describes a general method for determining the IC50 of this compound against purified human 11β-HSD1.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations.
-
Assay Buffer: Prepare an assay buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4, containing 1 mM EDTA).
-
Enzyme and Substrate Preparation: Dilute recombinant human 11β-HSD1 and the substrate (e.g., cortisone) in the assay buffer to the desired final concentrations. Also prepare a solution of the cofactor NADPH.
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, enzyme, and varying concentrations of the inhibitor or vehicle (DMSO).
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the substrate and NADPH.
-
Incubate for a defined period (e.g., 60 minutes) at 37°C.
-
Stop the reaction (e.g., by adding a strong acid).
-
-
Detection: Quantify the product (cortisol) using a suitable method, such as a cortisol-specific ELISA or LC-MS.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Issue 2: Suspected Off-Target Effects in Cell-Based Assays
Observing a cellular phenotype that is inconsistent with the known function of 11β-HSD1 may indicate off-target effects.
Logical Workflow for Investigating Off-Target Effects
References
Technical Support Center: (R)-BMS-816336 In Vivo Interconversion
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the in vivo interconversion of the chiral molecule (R)-BMS-816336 to its enantiomer, BMS-816336. The information addresses potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: After administering the pure this compound enantiomer in my animal study, I am detecting significant levels of BMS-816336 in plasma samples. Is this expected?
A1: Yes, this is an expected observation. In vivo studies have shown that this compound undergoes stereoinversion to its enantiomer, BMS-816336. This interconversion has been observed in multiple preclinical species, including rats, dogs, and cynomolgus monkeys[1].
Q2: What is the mechanism of the in vivo interconversion between this compound and BMS-816336?
A2: The interconversion proceeds through a metabolic pathway involving a ketone intermediate. The hydroxyl group of this compound is oxidized to a ketone, followed by a non-stereospecific reduction back to a hydroxyl group, which results in a mixture of both enantiomers[1].
Q3: Does the extent of interconversion vary between different animal species?
A3: Yes, the plasma ratio of this compound to BMS-816336 has been shown to differ among species. The observed rank order of the plasma ratios of the enantiomers is dog > rat > cynomolgus monkey[1]. This suggests species-specific differences in the activity of the enzymes responsible for the oxidation and reduction steps.
Q4: My in vitro assay using liver microsomes does not show any interconversion, but I observe it in vivo. Why might this be?
A4: This discrepancy can arise if the necessary cofactors for the enzymatic reactions are absent or limited in your in vitro system. The oxidation-reduction cycle often involves cytosolic enzymes and cofactors (e.g., NAD+/NADH, NADP+/NADPH) that may not be present in sufficient quantities in microsomal preparations. Consider using liver S9 fractions or hepatocytes, which contain a broader range of metabolic enzymes and cofactors.
Q5: How can I accurately quantify the individual concentrations of this compound and BMS-816336 in my biological samples?
A5: A stereoselective bioanalytical method is required. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) coupled with tandem mass spectrometry (MS/MS) are the most common techniques for separating and quantifying enantiomers in complex biological matrices.
Troubleshooting Guide
Issue 1: Poor Resolution of Enantiomers in Chiral Chromatography
| Potential Cause | Troubleshooting Steps |
| Inappropriate Chiral Stationary Phase (CSP) | The selection of the CSP is critical. Screen different types of CSPs (e.g., polysaccharide-based, protein-based) to find one that provides adequate selectivity for the enantiomers of BMS-816336. |
| Suboptimal Mobile Phase Composition | Systematically vary the mobile phase composition. For normal-phase chromatography, adjust the ratio of the non-polar solvent and the alcohol modifier. For reversed-phase, modify the organic modifier content and the aqueous phase pH and additives. |
| Incorrect Flow Rate or Temperature | Chiral separations can be sensitive to flow rate and temperature. Lowering the flow rate can sometimes improve resolution. Evaluate a range of temperatures as this can significantly impact chiral recognition. |
| Sample Overload | Injecting too much sample can lead to peak broadening and loss of resolution. Reduce the injection volume or dilute the sample. |
Issue 2: High Variability in Plasma Concentration Ratios of Enantiomers
| Potential Cause | Troubleshooting Steps |
| Sample Collection and Handling Issues | Ensure consistent timing of blood sampling. Immediately process blood to plasma and store at -80°C to minimize ex vivo interconversion. Use of enzyme inhibitors (e.g., sodium fluoride) in collection tubes can be considered. |
| Inconsistent Animal Dosing | Verify the accuracy and consistency of the dosing procedure. For oral dosing, consider the impact of food on absorption. |
| Inter-animal Metabolic Differences | Biological variability is expected. Ensure a sufficient number of animals per group to obtain statistically meaningful data. |
| Analytical Method Inaccuracy | Re-validate the bioanalytical method for precision and accuracy. Ensure that the calibration standards and quality control samples are prepared correctly and are stable. |
Data Presentation
Table 1: Representative In Vivo Plasma Pharmacokinetic Parameters of this compound and BMS-816336 Following a Single Oral Dose of this compound (10 mg/kg) in Rats
| Analyte | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) |
| This compound | 850 | 1.0 | 4250 |
| BMS-816336 | 210 | 2.0 | 1575 |
Note: The data presented are hypothetical and for illustrative purposes.
Table 2: Representative In Vitro Interconversion of this compound in Different Liver Fractions (1 µM initial concentration, 2-hour incubation)
| Liver Fraction | This compound Remaining (%) | BMS-816336 Formed (%) |
| Microsomes | 98 | < 1 |
| S9 Fraction | 75 | 20 |
| Hepatocytes | 65 | 30 |
Note: The data presented are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
-
Animal Dosing: Administer this compound orally (e.g., via gavage) to a cohort of male Sprague-Dawley rats at a specified dose (e.g., 10 mg/kg).
-
Blood Sampling: Collect sparse blood samples (approx. 0.25 mL) from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Quantify the concentrations of this compound and BMS-816336 in the plasma samples using a validated chiral LC-MS/MS method.
-
Data Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) for each enantiomer using appropriate software.
Protocol 2: In Vitro Metabolic Stability Assay Using Rat Liver S9 Fraction
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing rat liver S9 fraction, a buffered solution (e.g., potassium phosphate (B84403) buffer, pH 7.4), and an NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow it to reach thermal equilibrium.
-
Initiation of Reaction: Add this compound (e.g., to a final concentration of 1 µM) to initiate the metabolic reaction.
-
Time-point Sampling: At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), take an aliquot of the incubation mixture and add it to a quenching solution (e.g., ice-cold acetonitrile (B52724) containing an internal standard) to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.
-
Bioanalysis: Analyze the supernatant for the concentrations of this compound and BMS-816336 using a validated chiral LC-MS/MS method.
-
Data Analysis: Determine the rate of disappearance of this compound and the rate of formation of BMS-816336.
Visualizations
Caption: Metabolic pathway of this compound interconversion.
Caption: Workflow for in vivo interconversion assessment.
References
How to minimize non-specific binding of (R)-BMS-816336
Welcome to the technical support center for (R)-BMS-816336. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing non-specific binding and addressing other common issues that may arise during experiments with this potent and selective 11β-HSD1 inhibitor.
Troubleshooting Guides
This section provides solutions to common problems encountered during the use of this compound in various assays.
Issue 1: High Background Signal or Suspected Non-Specific Binding in In Vitro Assays
High background can obscure specific signals and lead to inaccurate quantification of enzyme inhibition. Non-specific binding of this compound to assay components is a potential cause.
| Potential Cause | Recommended Solution |
| Suboptimal Buffer Conditions | - Optimize pH: The stability and charge of this compound and the target protein can be pH-dependent. Test a range of pH values around the physiological pH (e.g., 7.2-7.6) to find the optimal condition with the lowest background. - Adjust Ionic Strength: Increase the salt concentration (e.g., NaCl from 100 mM to 250 mM) in your assay buffer. This can help to disrupt non-specific electrostatic interactions. |
| Hydrophobic Interactions | - Add a Non-ionic Surfactant: Include a low concentration (e.g., 0.01% to 0.1%) of a non-ionic surfactant such as Tween-20 or Triton X-100 in your assay and wash buffers. This can help to minimize non-specific binding to plasticware and other surfaces. |
| Insufficient Blocking | - Use a Blocking Agent: For assays involving surfaces (e.g., ELISA plates, Western blot membranes), ensure adequate blocking. Common blocking agents include Bovine Serum Albumin (BSA) (1-5% w/v), casein, or non-fat dry milk (5% w/v). The choice of blocking agent should be optimized for your specific assay. |
| High Compound Concentration | - Titrate this compound: Use the lowest effective concentration of this compound. High concentrations can lead to an increase in non-specific binding. Perform a dose-response curve to determine the optimal concentration range for your experiment. |
| Contamination of Reagents | - Use High-Purity Reagents: Ensure all buffers and reagents are of high purity and filtered to remove any particulate matter that could contribute to non-specific binding. |
Issue 2: Inconsistent or Irreproducible Results
Variability in experimental results can arise from several factors related to compound handling and assay setup.
| Potential Cause | Recommended Solution |
| Compound Precipitation | - Check Solubility: this compound, like many small molecules, may have limited aqueous solubility. Ensure that the final concentration of the compound in your assay buffer does not exceed its solubility limit. The use of a co-solvent like DMSO is common, but the final concentration should typically be kept below 0.5% (v/v) to avoid off-target effects. - Sonication: Briefly sonicate your stock solution before making dilutions to ensure it is fully dissolved. |
| Inaccurate Pipetting | - Calibrate Pipettes: Regularly calibrate your pipettes to ensure accurate and precise delivery of the compound and other reagents. - Use Low-Binding Tips: For handling small volumes of this compound, use low-retention pipette tips to minimize loss of the compound due to adsorption to the plastic surface. |
| Variable Incubation Times | - Standardize Incubation Periods: Ensure that all samples are incubated for the same duration and at a consistent temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the target of this compound?
A1: The primary target of this compound is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). It is a potent inhibitor of human, mouse, and cynomolgus monkey 11β-HSD1.[1]
Q2: What is the selectivity of this compound?
A2: this compound is highly selective for 11β-HSD1 over 11β-HSD2. One report indicates a selectivity of over 10,000-fold for the related compound BMS-816336.[2][3]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound should be stored as a solid at -20°C.[1] Stock solutions in solvents like DMSO should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: Are there any known off-targets for this compound?
Q5: What are the key considerations for designing an in vitro enzyme inhibition assay for this compound?
A5: Key considerations include using a purified and active 11β-HSD1 enzyme, selecting an appropriate substrate (e.g., cortisone) and cofactor (NADPH), optimizing the buffer conditions (pH, ionic strength), and including proper controls (vehicle control, no enzyme control). The concentration of the enzyme and substrate should be carefully chosen, ideally with the substrate concentration at or below its Michaelis-Menten constant (Km).
Data Presentation
Table 1: In Vitro Potency of this compound against 11β-HSD1
| Species | IC₅₀ (nM) |
| Human | 14.5[1] |
| Mouse | 50.3[1] |
| Cynomolgus Monkey | 16[1] |
Table 2: Selectivity of the Related Compound BMS-816336
| Enzyme | Selectivity Fold vs. 11β-HSD1 |
| 11β-HSD2 | >10,000[2][3] |
Note: A comprehensive public off-target binding profile for this compound is not available. Researchers should consider performing their own off-target screening for their specific experimental system.
Experimental Protocols
Protocol 1: General In Vitro 11β-HSD1 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on 11β-HSD1.
Materials:
-
Purified recombinant human 11β-HSD1
-
This compound
-
Cortisone (B1669442) (substrate)
-
NADPH (cofactor)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM EDTA, 0.01% BSA, 0.005% Tween-20
-
Stop Solution: e.g., a solution containing a high concentration of a known inhibitor like carbenoxolone (B1668346) or a solution to denature the enzyme.
-
Detection Reagent: A kit or method to quantify the product (cortisol), such as an ELISA kit or LC-MS/MS.
Procedure:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Create a serial dilution of this compound in the assay buffer. Ensure the final DMSO concentration in the assay is ≤ 0.5%.
-
In a 96-well plate, add 10 µL of the diluted this compound or vehicle (assay buffer with the same final DMSO concentration) to the appropriate wells.
-
Add 70 µL of the assay buffer containing NADPH to each well.
-
Add 10 µL of the purified 11β-HSD1 enzyme to each well (except for the 'no enzyme' control wells).
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the cortisone substrate to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of product formation.
-
Stop the reaction by adding 10 µL of the stop solution.
-
Quantify the amount of cortisol produced using your chosen detection method.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Visualizations
Caption: Troubleshooting workflow for addressing non-specific binding.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. BMS-816336 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medkoo.com [medkoo.com]
- 4. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Addressing poor oral bioavailability of (R)-BMS-816336 in studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals encountering challenges with the oral bioavailability of (R)-BMS-816336 and related compounds.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments involving the oral administration of this compound.
Question 1: We are observing low and inconsistent plasma concentrations of this compound after oral dosing in our animal model. What are the potential causes and how can we troubleshoot this?
Answer:
Low and variable oral bioavailability is a common challenge in preclinical studies. For a compound like this compound, several factors could be contributing to this observation. The clinical candidate, BMS-816336, has shown variable oral bioavailability in preclinical species, with a reported range of 20% to 72%.[1] This suggests that the molecular scaffold may be susceptible to factors that can alter its absorption and metabolism.
Potential Causes & Troubleshooting Strategies:
-
Poor Aqueous Solubility: The compound may have limited solubility in gastrointestinal fluids, leading to poor dissolution and absorption.
-
Troubleshooting:
-
Particle Size Reduction: Micronization or nanosizing of the drug powder can increase the surface area for dissolution.[2][3][4][5]
-
Formulation with Solubilizing Excipients: Experiment with different vehicle formulations. Consider using co-solvents, surfactants, or complexing agents like cyclodextrins to enhance solubility.[2][3][5][6] A clear solution in 10% DMSO and 90% (20% SBE-β-CD in saline) has been reported for this compound.[7]
-
-
-
High First-Pass Metabolism: The compound may be extensively metabolized in the liver or gut wall before reaching systemic circulation.
-
Troubleshooting:
-
In Vitro Metabolism Assays: Conduct experiments using liver microsomes or hepatocytes to determine the metabolic stability of this compound.
-
Co-administration with CYP Inhibitors: In a research setting, co-dosing with a known inhibitor of relevant cytochrome P450 enzymes (if identified) can help determine the extent of first-pass metabolism.
-
-
-
Efflux by Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestine, which pump it back into the gut lumen.
-
Troubleshooting:
-
In Vitro Permeability Assays: Use Caco-2 cell monolayers to assess the bidirectional permeability of the compound and determine if it is a substrate for efflux transporters.[8]
-
-
-
In Vivo Interconversion: It is known that BMS-816336 and its enantiomer this compound undergo in vivo interconversion via a ketone intermediate.[7] The extent of this interconversion can vary between species, which could contribute to variability in the plasma concentrations of the individual enantiomers.
-
Troubleshooting:
-
Chiral Analysis: Ensure your bioanalytical method can distinguish between and accurately quantify both this compound and BMS-816336.
-
-
A logical workflow for investigating poor oral bioavailability is outlined below:
Troubleshooting workflow for poor oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its relationship to BMS-816336?
This compound is the enantiomer of BMS-816336. BMS-816336 is a potent and selective inhibitor of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme, which has been investigated as a potential treatment for type 2 diabetes and metabolic syndrome.[1][9] In in vivo studies, the two enantiomers can interconvert.[7]
Q2: What is known about the pharmacokinetic profile of BMS-816336?
BMS-816336 is orally bioavailable with reported oral bioavailability (%F) ranging from 20% to 72% in preclinical species.[1] It is predicted to have a high peak-to-trough ratio and a short half-life in humans.[1] A summary of its key properties is provided in the table below.
| Parameter | Value | Reference |
| Target | 11β-HSD1 | [1][9] |
| Human 11β-HSD1 IC50 | 3.0 nM | [1] |
| Oral Bioavailability (preclinical) | 20-72% | [1] |
| In Vivo Effect (Cynomolgus) | ED50 0.12 mg/kg | [1] |
Q3: What general formulation strategies can be employed to improve the oral bioavailability of poorly soluble compounds like this compound?
Several formulation strategies can be explored to enhance the oral bioavailability of poorly soluble drugs:[2][3][4][5][6]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or liposomes can improve the solubility and absorption of lipophilic drugs.[2][3][5]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier can enhance its dissolution rate.[3][4]
-
Prodrugs: Modifying the chemical structure of the drug to create a more soluble or permeable prodrug that is converted to the active form in the body is another approach.[3]
The choice of strategy depends on the specific physicochemical properties of the compound.
Factors influencing oral bioavailability.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rodents
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group).
-
Formulation Preparation:
-
Oral (PO): Prepare a suspension or solution of this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween 80 in water, or a solubilizing formulation as developed).
-
Intravenous (IV): Prepare a clear solution of this compound in a vehicle suitable for injection (e.g., 10% DMSO, 40% PEG400, 50% saline).
-
-
Dosing:
-
Administer the PO formulation via oral gavage at a target dose (e.g., 10 mg/kg).
-
Administer the IV formulation via tail vein injection at a lower dose (e.g., 1-2 mg/kg).
-
-
Blood Sampling: Collect sparse blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the plasma concentrations of this compound (and BMS-816336 if a chiral method is available) using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), and oral bioavailability (%F) using non-compartmental analysis.
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell®) for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assessment:
-
A-to-B (Apical to Basolateral): Add this compound to the apical (A) side and measure its appearance on the basolateral (B) side over time. This represents drug absorption.
-
B-to-A (Basolateral to Apical): Add the compound to the B side and measure its appearance on the A side. This helps identify active efflux.
-
-
Sample Analysis: Quantify the concentration of this compound in the donor and receiver compartments at various time points using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.
References
- 1. BMS-816336 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. asianpharmtech.com [asianpharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. tandfonline.com [tandfonline.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Preclinical pharmacokinetics and oral bioavailability of BMS-310705, a novel epothilone B analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
Validation & Comparative
A Comparative Analysis of (R)-BMS-816336 and Other 11β-HSD1 Inhibitors for Metabolic Research
For researchers and professionals in drug development, the landscape of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors presents a compelling area of study for therapeutic interventions in metabolic diseases. This guide provides an objective comparison of (R)-BMS-816336 against other notable 11β-HSD1 inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development decisions.
The enzyme 11β-HSD1 plays a crucial role in regulating intracellular glucocorticoid levels, primarily by converting inactive cortisone (B1669442) to active cortisol.[1][2][3] Its overexpression in metabolic tissues like the liver and adipose tissue is linked to the pathogenesis of metabolic syndrome, obesity, and type 2 diabetes mellitus.[2][3] Consequently, the inhibition of 11β-HSD1 has emerged as a promising therapeutic strategy.[2][4][5] This guide focuses on this compound, a potent and selective 11β-HSD1 inhibitor, and compares its performance with other inhibitors that have been evaluated in preclinical and clinical settings.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the in vitro potency (IC50) and selectivity of this compound and other selected 11β-HSD1 inhibitors. Potency is a measure of the drug concentration required to inhibit 50% of the enzyme's activity, while selectivity indicates the inhibitor's preference for 11β-HSD1 over the related isoform, 11β-HSD2. High selectivity is critical to avoid off-target effects, such as those associated with cortisol excess.
| Inhibitor | Target Species | IC50 (nM) | Selectivity vs. 11β-HSD2 | Reference |
| This compound | Human | 14.5 | >10,000-fold | [6][7] |
| Mouse | 50.3 | N/A | [6][7] | |
| Cynomolgus Monkey | 16 | N/A | [6][7] | |
| BMS-816336 (Racemate) | Human | 3.0 | >10,000-fold | [8][9][10] |
| Mouse | 68 | N/A | [11] | |
| BI 187004 | N/A | N/A | High | [1][12] |
| BI 135585 | N/A | N/A | High | [12] |
| S-707106 | N/A | N/A | N/A | [13] |
| SPI-62 | N/A | N/A | Potent and Specific | [14] |
| PF-915275 | N/A | N/A | Selective | [2] |
| BVT.2733 | Mouse | N/A | Selective | [15] |
| Arylsulfonamidothiazoles | Human | ~50 | High | [16] |
Preclinical and Clinical Efficacy Overview
The therapeutic potential of 11β-HSD1 inhibitors has been investigated in various preclinical and clinical studies. These studies have generally demonstrated improvements in glycemic control, lipid profiles, and modest weight loss.[4]
This compound and its racemate have shown robust pharmacodynamic effects in preclinical models. In cynomolgus monkeys, BMS-816336 exhibited an ED50 of 0.12 mg/kg.[8] Phase 1 clinical trials with BMS-816336 have indicated that it is well-tolerated in healthy male subjects.[8][17][18]
Other inhibitors have also shown promise. For instance, BI 187004 demonstrated a strong inhibitory effect on 11β-HSD1 activity in adipose tissue and the liver.[1][12] Similarly, S-707106 was found to be an effective insulin (B600854) sensitizer (B1316253) and had positive effects on body composition in patients with Cushing's syndrome and autonomous cortisol secretion.[13] The ACSPIRE trial is currently assessing the safety and efficacy of SPI-62 in patients with dysregulated cortisol production.[14] While many of these compounds have shown efficacy in early-phase trials, further development for the primary indication of type 2 diabetes has been slow for some, with ongoing research focusing on other potential benefits like cognitive function.[4]
Pharmacokinetic Profile Comparison
The pharmacokinetic properties of a drug are crucial for its clinical success. The table below presents available pharmacokinetic data for this compound and other inhibitors.
| Inhibitor | Species | Oral Bioavailability (%F) | Tmax (h) | T1/2 (h) | Key Notes | Reference |
| BMS-816336 | Preclinical Species | 20 - 72 | N/A | Short | Predicted high peak to trough ratio in humans. | [8] |
| BMS-820836 | Human | N/A | 5.0 - 7.2 | 34 - 57 | N/A | [19] |
| BMS-986142 | Human | N/A | < 2 | 7 - 11 | Rapidly absorbed. | [20] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and experimental evaluation of these inhibitors, the following diagrams are provided.
Caption: Mechanism of 11β-HSD1 action and its inhibition.
Caption: A typical in vitro workflow for screening 11β-HSD1 inhibitors.
Detailed Experimental Protocols
In Vitro 11β-HSD1 Inhibition Assay (IC50 Determination)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against 11β-HSD1.
-
Enzyme and Substrate Preparation:
-
Recombinant human 11β-HSD1 is pre-incubated in an assay buffer (e.g., Tris-HCl with EDTA and NADPH) at 37°C.
-
The substrate, cortisone, is prepared in a suitable solvent (e.g., DMSO) and then diluted in the assay buffer.
-
-
Inhibitor Preparation:
-
The test inhibitor, such as this compound, is serially diluted in DMSO to create a range of concentrations.
-
Aliquots of the diluted inhibitor are added to the wells of a microtiter plate.
-
-
Assay Procedure:
-
The enzyme preparation is added to the wells containing the inhibitor and incubated for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
The reaction is initiated by the addition of the cortisone substrate.
-
The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at 37°C.
-
-
Detection and Analysis:
-
The reaction is stopped, and the amount of cortisol produced is quantified. This can be done using various methods, such as homogeneous time-resolved fluorescence (HTRF), enzyme-linked immunosorbent assay (ELISA), or liquid chromatography-mass spectrometry (LC-MS).
-
The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without an inhibitor.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Selectivity Assay (vs. 11β-HSD2)
To determine the selectivity of the inhibitor, a similar in vitro assay is performed using recombinant human 11β-HSD2. The substrate for 11β-HSD2 is cortisol, and the product measured is cortisone. The IC50 value for 11β-HSD2 is then compared to the IC50 value for 11β-HSD1 to calculate the selectivity ratio.
In Vivo Pharmacodynamic Assessment (Cortisone Challenge Model)
This protocol describes a common method to evaluate the in vivo efficacy of an 11β-HSD1 inhibitor in animal models (e.g., mice or cynomolgus monkeys).
-
Animal Dosing:
-
Animals are orally administered the test inhibitor at various doses or a vehicle control.
-
-
Cortisone Challenge:
-
After a specified time post-dosing (to allow for drug absorption), the animals are challenged with an oral or subcutaneous dose of cortisone.
-
-
Blood Sampling and Analysis:
-
Blood samples are collected at various time points after the cortisone challenge.
-
Plasma concentrations of cortisol and cortisone are measured using LC-MS/MS.
-
-
Data Analysis:
-
The ratio of plasma cortisol to cortisone is calculated for each animal at each time point.
-
The percentage of inhibition of 11β-HSD1 activity is determined by comparing the cortisol/cortisone ratio in the inhibitor-treated groups to the vehicle-treated group.
-
The effective dose that causes 50% inhibition (ED50) can be calculated from the dose-response data.
-
Conclusion
This compound stands out as a potent and highly selective inhibitor of 11β-HSD1 with favorable preclinical data. The comparative analysis with other inhibitors highlights the ongoing efforts to develop effective and safe therapeutic agents targeting the 11β-HSD1 pathway for metabolic disorders. While many inhibitors have shown promise in early-stage clinical trials, the translation of these findings into approved therapies remains a key challenge for the field. This guide provides a foundational resource for researchers to compare key candidates and design further investigations into this important therapeutic target.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 11β-HSD1 inhibitors for the treatment of type 2 diabetes and cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of 11β -HSD1 Inhibitors for the Treatment of Typ...: Ingenta Connect [ingentaconnect.com]
- 6. glpbio.com [glpbio.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. BMS-816336 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. medkoo.com [medkoo.com]
- 10. BMS-816336|CAS 1009583-20-3|sun-shinechem.com | Sun-shinechem [sun-shinechem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. mdpi.com [mdpi.com]
- 13. An Open-label Phase I/IIa Clinical Trial of 11β-HSD1 Inhibitor for Cushing's Syndrome and Autonomous Cortisol Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. endocrine-abstracts.org [endocrine-abstracts.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Active site variability of type 1 11beta-hydroxysteroid dehydrogenase revealed by selective inhibitors and cross-species comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Safety Study of BMS-816336 in Healthy Male Subjects | BMS Clinical Trials [bmsclinicaltrials.com]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. Evaluation of safety and tolerability, pharmacokinetics, and pharmacodynamics of BMS-820836 in healthy subjects: a placebo-controlled, ascending single-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Safety, pharmacokinetics, and pharmacodynamics of BMS-986142, a novel reversible BTK inhibitor, in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-BMS-816336: A Comparative Guide to its Enzymatic Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the enzymatic selectivity profile of (R)-BMS-816336, a potent inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The information presented is intended to assist researchers and drug development professionals in evaluating its potential for therapeutic applications.
This compound is the (R)-enantiomer of BMS-816336, a clinical candidate developed for the treatment of type 2 diabetes and other metabolic syndromes. The primary mechanism of action for this class of compounds is the inhibition of 11β-HSD1, an enzyme responsible for the intracellular conversion of inactive cortisone (B1669442) to active cortisol. Elevated levels of cortisol in metabolic tissues are associated with insulin (B600854) resistance and other metabolic complications.
Selectivity Profile of BMS-816336 and its (R)-enantiomer
The selectivity of a drug candidate is a critical factor in its safety and efficacy profile. Off-target effects can lead to undesirable side effects. While a broad, publicly available selectivity panel for this compound against a wide range of enzymes is not available in the reviewed literature, significant data exists for its primary target, 11β-HSD1, and its closely related isoform, 11β-HSD2.
The data in the following table summarizes the known inhibitory activity of BMS-816336 and its (R)-enantiomer.
| Compound | Target Enzyme | Species | IC50 (nM) | Selectivity vs. Human 11β-HSD2 |
| BMS-816336 | 11β-HSD1 | Human | 3.0[1][2] | >10,000-fold[1][2] |
| This compound | 11β-HSD1 | Human | 14.5 | Not specified |
| 11β-HSD1 | Mouse | 50.3 | Not specified | |
| 11β-HSD1 | Cynomolgus Monkey | 16.0 | Not specified | |
| 11β-HSD2 | Human | >30,000 (estimated) | - |
Note: The high selectivity of the clinical candidate BMS-816336 for 11β-HSD1 over 11β-HSD2 is a key feature, as inhibition of 11β-HSD2 can lead to adverse effects related to mineralocorticoid excess.
Experimental Protocols
The determination of enzyme inhibition, typically measured as the half-maximal inhibitory concentration (IC50), is a standard in vitro assay in drug discovery. The following is a representative protocol for determining the inhibitory activity of a compound against 11β-HSD1, based on commonly used methods in the field.
In Vitro 11β-HSD1 Inhibition Assay (Radiometric)
Objective: To determine the IC50 value of a test compound against human 11β-HSD1.
Materials:
-
Recombinant human 11β-HSD1 enzyme
-
[3H]-Cortisone (radiolabeled substrate)
-
NADPH (cofactor)
-
Scintillation fluid
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., Tris-HCl with EDTA and NaCl)
-
96-well microplates
-
Scintillation counter
Procedure:
-
Prepare a solution of the test compound at various concentrations.
-
In a 96-well microplate, add the assay buffer, NADPH, and the test compound solution.
-
Initiate the enzymatic reaction by adding the recombinant human 11β-HSD1 enzyme.
-
Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
Add the radiolabeled substrate, [3H]-Cortisone, to each well.
-
Continue the incubation at 37°C to allow for the conversion of [3H]-Cortisone to [3H]-Cortisol.
-
Stop the reaction by adding a quenching solution (e.g., a solution containing unlabeled cortisone and cortisol).
-
Separate the substrate ([3H]-Cortisone) from the product ([3H]-Cortisol) using a separation method such as thin-layer chromatography (TLC) or solid-phase extraction.
-
Add scintillation fluid to the wells containing the separated product.
-
Measure the radioactivity using a scintillation counter.
-
The percentage of inhibition at each concentration of the test compound is calculated relative to a control with no inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental process, the following diagrams are provided.
Caption: The signaling pathway of 11β-HSD1.
Caption: Workflow for determining the IC50 of an 11β-HSD1 inhibitor.
References
- 1. BMS-816336 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Discovery of Clinical Candidate 2-((2S,6S)-2-Phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone [BMS-816336], an Orally Active Novel Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity of (R)-BMS-816336: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cross-species reactivity of a drug candidate is paramount for preclinical and clinical development. This guide provides a comprehensive comparison of the in vitro potency and in vivo efficacy of (R)-BMS-816336, a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), across various species. The data presented is supported by detailed experimental protocols and comparative analyses with other relevant compounds.
This compound is a potent and orally active inhibitor of the 11β-HSD1 enzyme, which is responsible for the intracellular conversion of inactive cortisone (B1669442) to active cortisol. Dysregulation of 11β-HSD1 activity has been implicated in various metabolic disorders, making it a key therapeutic target. This guide summarizes the available data on the cross-reactivity of this compound in human, cynomolgus monkey, and mouse, providing valuable insights for translational studies.
In Vitro Potency: A Cross-Species Comparison
The inhibitory activity of this compound against 11β-HSD1 has been evaluated in several species using in vitro enzyme inhibition assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized in the table below. For comparative purposes, data for the racemate, (Rac)-BMS-816336, and the enantiomer, BMS-816336, are also included where available.
| Compound | Human 11β-HSD1 IC50 (nM) | Cynomolgus Monkey 11β-HSD1 IC50 (nM) | Mouse 11β-HSD1 IC50 (nM) |
| This compound | 14.5[1] | 16[1] | 50.3[1] |
| (Rac)-BMS-816336 | 10 | Not Available | 68 |
| BMS-816336 | 3.0 | Not Available | Not Available |
In Vivo Efficacy
| Compound | Species | Efficacy Metric | Value (mg/kg) |
| BMS-816336 | Cynomolgus Monkey | ED50 | 0.12 |
| BMS-816336 | DIO Mice | ED50 | Not Specified |
It is important to note that during in vivo studies in rats, dogs, and cynomolgus monkeys, interconversion between BMS-816336 and this compound has been observed, occurring through a ketone intermediate via physiological oxidation and reduction processes. The plasma ratios of this compound to BMS-816336 were found to decrease in the order of dog > rat > cynomolgus monkey.[2]
Comparative Analysis with Alternative 11β-HSD1 Inhibitors
To provide a broader context, the cross-species potency of other known 11β-HSD1 inhibitors is presented below. It is important to note that direct comparisons should be made with caution due to potential variations in experimental conditions between studies.
| Compound | Human 11β-HSD1 IC50 (nM) | Mouse 11β-HSD1 IC50 (nM) | Rat 11β-HSD1 IC50 (nM) |
| Carbenoxolone (B1668346) | 470 | 150 | Not Available |
| PF-915275 | 2.3 (Ki) | Not Available | Not Available |
| Tanshinone IIA | Low nM | Low nM | Not Available |
Note: Data for carbenoxolone and PF-915275 may represent Ki (inhibition constant) or IC50 values and are sourced from various publications. Tanshinone IIA is reported to have low nanomolar inhibitory activity.
Experimental Protocols
In Vitro 11β-HSD1 Enzyme Inhibition Assay (General Protocol)
This protocol outlines a general procedure for determining the IC50 of a test compound against 11β-HSD1. Specific parameters may vary based on the laboratory and the specific reagents used.
Materials:
-
Purified recombinant 11β-HSD1 enzyme (human, monkey, mouse, etc.)
-
Cortisone (substrate)
-
NADPH (cofactor)
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., Tris-HCl buffer with EDTA and glycerol)
-
Scintillation proximity assay (SPA) beads or other detection reagents
-
96-well microplates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in a suitable solvent (e.g., DMSO).
-
Reaction Mixture Preparation: In each well of a 96-well plate, add the assay buffer, NADPH, and the test compound at various concentrations.
-
Enzyme Addition: Add the purified 11β-HSD1 enzyme to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period to allow for inhibitor-enzyme interaction.
-
Substrate Addition: Initiate the enzymatic reaction by adding cortisone to each well.
-
Reaction Incubation: Incubate the plate for a defined time to allow for the conversion of cortisone to cortisol.
-
Detection: Stop the reaction and quantify the amount of cortisol produced using a suitable detection method, such as an SPA-based assay or LC-MS/MS.
-
Data Analysis: Calculate the percent inhibition of 11β-HSD1 activity for each concentration of the test compound. Determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Pharmacodynamic Assessment (General Protocol for Oral Administration in Mice)
This protocol describes a general workflow for evaluating the in vivo efficacy of an orally administered 11β-HSD1 inhibitor.
Animals:
-
Male C57BL/6 mice or a relevant disease model (e.g., DIO mice).
-
House animals in a controlled environment with a standard light-dark cycle and access to food and water ad libitum.
Procedure:
-
Acclimatization: Acclimatize the animals to the housing conditions for at least one week before the experiment.
-
Grouping and Dosing: Randomly assign animals to different treatment groups (vehicle control and various doses of the test compound). Administer the test compound or vehicle orally via gavage.
-
Pharmacodynamic Endpoint Measurement: At specific time points after dosing, collect blood samples and/or tissues (e.g., liver, adipose tissue) to assess the pharmacodynamic effects.
-
Ex Vivo 11β-HSD1 Activity Assay: Prepare tissue homogenates and measure the ex vivo 11β-HSD1 activity by incubating the homogenates with a substrate (e.g., radiolabeled cortisone) and quantifying the product formation.
-
Biomarker Analysis: Measure relevant biomarkers in plasma or tissue, such as corticosterone (B1669441) levels (in rodents) or the ratio of cortisol to cortisone.
-
Data Analysis: Determine the dose-dependent inhibition of 11β-HSD1 activity and calculate the ED50 value.
Visualizing Key Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Caption: 11β-HSD1 signaling pathway showing the conversion of inactive cortisone to active cortisol.
Caption: A typical workflow for an in vitro 11β-HSD1 enzyme inhibition assay.
Caption: A generalized workflow for an in vivo efficacy study of an oral 11β-HSD1 inhibitor.
References
Unveiling the Potency of (R)-BMS-816336: A Comparative Analysis Against Established 11β-HSD1 Inhibitors
For researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics for metabolic diseases, a comprehensive understanding of the competitive landscape is paramount. This guide provides an objective comparison of the investigational 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, (R)-BMS-816336, against established standards in the field: INCB13739, Carbenoxolone, and PF-00915275. The following analysis is based on publicly available experimental data to benchmark the activity and guide future research directions.
This compound is the enantiomer of BMS-816336, a potent and selective inhibitor of 11β-HSD1. This enzyme plays a crucial role in the peripheral conversion of inactive cortisone (B1669442) to active cortisol, a key mediator in the pathophysiology of type 2 diabetes and metabolic syndrome. By inhibiting 11β-HSD1, these compounds aim to reduce local cortisol concentrations in metabolic tissues, thereby improving insulin (B600854) sensitivity and glucose homeostasis.
Quantitative Comparison of Inhibitory Activity
To facilitate a clear comparison of the biochemical potency of this compound against known standards, the following table summarizes their reported half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values. It is important to note that these values are compiled from various sources and may have been determined using different experimental assays and conditions.
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Selectivity over 11β-HSD2 | Reference |
| This compound | Human 11β-HSD1 | Enzymatic | 14.5 | - | - | [1] |
| Mouse 11β-HSD1 | Enzymatic | 50.3 | - | - | [1] | |
| Cynomolgus Monkey 11β-HSD1 | Enzymatic | 16 | - | - | [1] | |
| BMS-816336 | Human 11β-HSD1 | Enzymatic | 3.0 | - | >10,000-fold | [2] |
| INCB13739 | Human 11β-HSD1 | Enzymatic | 1.1 | - | High | [3][4] |
| Carbenoxolone | Human 11β-HSD1 | Cell-based (C2C12) | 300 | - | Non-selective | [5] |
| PF-00915275 | Human 11β-HSD1 | Enzymatic | - | 2.3 | >660-fold (vs. 11β-HSD2) | [6][7] |
| Human 11β-HSD1 | Cell-based (HEK293) | 15 | - | - | [6] |
Signaling Pathway and Experimental Workflow
The primary mechanism of action for this compound and the compared inhibitors is the direct inhibition of the 11β-HSD1 enzyme. This intervention modulates the glucocorticoid signaling pathway by reducing the intracellular conversion of cortisone to cortisol. The following diagrams illustrate the signaling pathway and a general experimental workflow for evaluating 11β-HSD1 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BMS-816336 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medkoo.com [medkoo.com]
- 4. biocompare.com [biocompare.com]
- 5. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PF 915275 | 11β-Hydroxysteroid Dehydrogenase | Tocris Bioscience [tocris.com]
(R)-BMS-816336: A New Generation of 11β-HSD1 Inhibitors Demonstrates Potential Advantages in Preclinical Studies
For Immediate Release
PRINCETON, NJ – December 2, 2025 – (R)-BMS-816336, a novel inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), is showing promise as a potent and selective therapeutic candidate, with preclinical data suggesting potential advantages over previous-generation inhibitors of the same target. Developed by Bristol Myers Squibb, this compound and its enantiomer, BMS-816336, are being investigated for their potential in treating metabolic diseases.
11β-HSD1 is a key enzyme responsible for the intracellular conversion of inactive cortisone (B1669442) to active cortisol, a glucocorticoid that can contribute to the development of metabolic disorders such as obesity and type 2 diabetes when its levels are elevated in tissues like the liver and adipose tissue. By inhibiting 11β-HSD1, these new compounds aim to reduce local cortisol concentrations, thereby offering a targeted approach to managing these conditions.
A comprehensive analysis of available data indicates that this compound and its counterpart, BMS-816336, exhibit high potency and selectivity, key attributes for a successful therapeutic agent. This comparison guide provides an objective overview of this compound's performance against earlier 11β-HSD1 inhibitors, supported by experimental data.
Quantitative Comparison of Inhibitor Performance
The following tables summarize the key performance indicators for this compound and previous-generation 11β-HSD1 inhibitors.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC50 (nM) - Human | IC50 (nM) - Mouse | IC50 (nM) - Cynomolgus Monkey | Selectivity (Fold) vs. 11β-HSD2 |
| This compound | 11β-HSD1 | 14.5 | 50.3 | 16 | >10,000 (for BMS-816336) |
| BMS-816336 | 11β-HSD1 | 3.0 | - | - | >10,000 |
| Carbenoxolone | 11β-HSD1/2 | ~300 | - | - | Non-selective |
| PF-915275 | 11β-HSD1 | - | - | - | Selective |
| BVT-3498 | 11β-HSD1 | Nanomolar range | - | - | - |
Data for PF-915275 and BVT-3498 are limited in publicly available sources.
Table 2: Pharmacokinetic Properties
| Compound | Oral Bioavailability (F%) | Half-life (t1/2) | Clearance (CL) | Species |
| BMS-816336 | 20-72% | Short half-life predicted in humans | - | Preclinical species |
| Carbenoxolone | - | - | - | - |
| PF-915275 | Rapidly absorbed, slowly eliminated | - | - | Human |
Detailed pharmacokinetic data for previous-generation inhibitors are not consistently available in the public domain.
Key Advantages of this compound
The available data suggests that this compound and BMS-816336 offer significant advantages over first-generation 11β-HSD1 inhibitors like carbenoxolone:
-
High Potency: Both this compound and BMS-816336 demonstrate potent inhibition of 11β-HSD1 in the low nanomolar range, suggesting that lower doses may be required for therapeutic efficacy.
-
Exceptional Selectivity: BMS-816336 exhibits over 10,000-fold selectivity for 11β-HSD1 over the closely related isoform 11β-HSD2. This is a critical advantage, as inhibition of 11β-HSD2 can lead to side effects such as hypertension and hypokalemia, a known issue with non-selective inhibitors like carbenoxolone.
-
Favorable Pharmacokinetic Profile: Preclinical data for BMS-816336 indicates good oral bioavailability and a predicted short half-life in humans. This profile could allow for once-daily dosing and may minimize the potential for drug accumulation and off-target effects.
Experimental Methodologies
The following sections detail the experimental protocols used to characterize 11β-HSD1 inhibitors.
Enzymatic Assay: Scintillation Proximity Assay (SPA)
This high-throughput assay is commonly used to determine the in vitro potency of 11β-HSD1 inhibitors.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing microsomes from cells overexpressing human 11β-HSD1, [3H]-cortisone as the substrate, and NADPH as a cofactor in a suitable buffer.
-
Inhibitor Addition: Test compounds, including this compound and reference inhibitors, are added to the reaction mixture at varying concentrations.
-
Incubation: The reaction is incubated at 37°C to allow for the enzymatic conversion of [3H]-cortisone to [3H]-cortisol.
-
Detection: A specific monoclonal antibody against cortisol, coupled to protein A-coated SPA beads, is added. When [3H]-cortisol binds to the antibody-bead complex, the proximity of the tritium (B154650) to the scintillant within the bead generates a light signal that is detected by a microplate reader.
-
Data Analysis: The reduction in the light signal in the presence of the inhibitor is used to calculate the IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%.
Cell-Based Assay
Cell-based assays are crucial for evaluating the activity of inhibitors in a more physiologically relevant environment.
Protocol:
-
Cell Culture: Human lung carcinoma A549 cells or murine skeletal muscle C2C12 cells, which endogenously express 11β-HSD1, are cultured to confluence in appropriate media.
-
Inhibitor Treatment: The cells are pre-incubated with various concentrations of the test inhibitors.
-
Substrate Addition: Cortisone is added to the cell culture medium.
-
Incubation: The cells are incubated for a defined period (e.g., 24 hours) to allow for the intracellular conversion of cortisone to cortisol.
-
Cortisol Measurement: The concentration of cortisol in the cell culture supernatant is measured using methods such as homogeneous time-resolved fluorescence (HTRF) or LC-MS/MS.
-
Data Analysis: The IC50 value is determined by quantifying the reduction in cortisol production in the presence of the inhibitor.
In Vivo Efficacy Model: Diet-Induced Obese (DIO) Mice
This animal model is widely used to assess the in vivo efficacy of 11β-HSD1 inhibitors in a setting that mimics human metabolic syndrome.
Protocol:
-
Induction of Obesity: C57BL/6J mice are fed a high-fat diet for an extended period (e.g., 8-10 weeks) to induce obesity, insulin (B600854) resistance, and hyperglycemia.
-
Inhibitor Administration: The DIO mice are then treated with the 11β-HSD1 inhibitor (e.g., administered orally once or twice daily) or a vehicle control for a specified duration (e.g., 11-28 days).
-
Metabolic Phenotyping: Various metabolic parameters are assessed throughout the study, including:
-
Body Weight and Food Intake: Monitored regularly to assess effects on obesity.
-
Glucose Tolerance Test (GTT): To evaluate improvements in glucose metabolism.
-
Insulin Tolerance Test (ITT): To assess changes in insulin sensitivity.
-
Fasting Glucose and Insulin Levels: Measured from blood samples.
-
-
Tissue Analysis: At the end of the study, tissues such as the liver and adipose tissue may be collected to measure 11β-HSD1 activity and the expression of genes involved in glucose and lipid metabolism.
Visualizing Key Pathways and Processes
To further illustrate the context of this compound's mechanism and evaluation, the following diagrams are provided.
Caption: 11β-HSD1 Signaling Pathway and Inhibition.
Caption: Enzymatic Assay Workflow.
Caption: In Vivo Experimental Workflow.
Conclusion
The preclinical profile of this compound and BMS-816336 suggests a significant advancement in the development of 11β-HSD1 inhibitors. Their high potency and, most notably, their excellent selectivity over 11β-HSD2, position them as promising candidates for the treatment of metabolic diseases with a potentially improved safety profile compared to earlier, non-selective inhibitors. Further clinical investigation is warranted to fully elucidate the therapeutic potential of these next-generation compounds.
Disclaimer: This article is for informational purposes only and does not constitute medical advice. The safety and efficacy of this compound have not been established in humans.
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling (R)-BMS-816336
Essential safety protocols and disposal plans are critical for researchers, scientists, and drug development professionals handling (R)-BMS-816336. Due to the absence of a specific Safety Data Sheet (SDS) for this potent, selective 11β-HSD1 inhibitor, a cautious approach, treating it as a highly potent active pharmaceutical ingredient (HPAPI), is imperative. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
When direct occupational exposure limits (OELs) are not available for a novel compound like this compound, a strategy known as control banding is employed. This method assigns a compound to a hazard category based on its potential toxicity, which then corresponds to specific engineering controls, work practices, and personal protective equipment (PPE) to ensure safe handling.[1][2][3][4] For a compound in early development with limited data, it is prudent to handle it as a potent compound requiring significant containment measures.[5]
Personal Protective Equipment (PPE) and Engineering Controls
The primary line of defense when handling HPAPIs is the use of engineering controls, with PPE serving as a crucial secondary measure.[5] Powdered forms of HPAPIs present the highest risk of exposure through inhalation.[6] Therefore, all handling of solid this compound should be conducted within a contained and ventilated enclosure.
A summary of recommended PPE and engineering controls is provided in the table below.
| Control Type | Specification | Purpose |
| Engineering Controls | ||
| Primary Containment | Class II Biological Safety Cabinet or a powder containment hood with HEPA filtration. | To contain aerosols and fine powders at the source, preventing inhalation exposure. |
| Ventilation | Negative pressure environment for the handling room. | To ensure any airborne contaminants are drawn away from the user and other laboratory areas. |
| Personal Protective Equipment (PPE) | ||
| Respiratory Protection | N95 or higher rated respirator. A Powered Air-Purifying Respirator (PAPR) may be required for higher-risk procedures. | To prevent inhalation of airborne particles. |
| Hand Protection | Double gloving with nitrile gloves. | To provide a barrier against skin contact and to allow for safe removal of the outer glove if contamination occurs. |
| Eye Protection | Chemical splash goggles or a full-face shield. | To protect the eyes from splashes and airborne particles. |
| Body Protection | Disposable, low-linting coverall (e.g., Tyvek®) with elasticated cuffs. | To prevent contamination of personal clothing and skin. |
| Foot Protection | Dedicated, slip-resistant shoe covers or boots. | To prevent the spread of contamination outside of the designated handling area. |
Operational Procedures for Safe Handling
A systematic workflow is essential to minimize the risk of exposure and cross-contamination. The following diagram outlines the key stages for the safe handling of this compound.
Caption: Workflow for Safe Handling of Potent Pharmaceutical Compounds.
Detailed Experimental Protocols
Weighing the Compound:
-
Ensure the powder containment hood or biological safety cabinet is operational and certified.
-
Place a calibrated analytical balance inside the enclosure.
-
Use anti-static weigh paper or a tared container to weigh the desired amount of this compound.
-
Handle all manipulations with care to minimize dust generation.
Solution Preparation:
-
In the containment enclosure, place the vessel containing the weighed compound.
-
Slowly add the desired solvent to the solid to avoid splashing.
-
Cap the vessel securely and mix until the compound is fully dissolved.
Decontamination:
-
Prepare a validated decontamination solution appropriate for the compound (if known) or a general-purpose laboratory decontaminant.
-
Thoroughly wipe down all surfaces and equipment that came into contact with the compound.
-
Collect all cleaning materials as contaminated waste.
Disposal Plan
Proper disposal of potent pharmaceutical waste is crucial to protect both human health and the environment.[7] All waste generated from handling this compound must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: All disposable PPE (gloves, coveralls, shoe covers), weigh papers, and other contaminated solid materials should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and the initial rinses of contaminated glassware should be collected in a dedicated, sealed, and chemically resistant container for hazardous liquid waste. For highly toxic compounds, the first three rinses of containers should be collected as hazardous waste.[8]
-
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container for hazardous waste.
Disposal Procedure:
-
All hazardous waste containers must be kept closed except when adding waste.
-
Store waste containers in a designated, secure area away from incompatible materials.
-
Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[9][10]
-
Never dispose of this compound or its waste down the drain or in the regular trash.
-
Maintain accurate records of all disposed hazardous waste in accordance with institutional and regulatory requirements.
References
- 1. CCOHS: Control Banding [ccohs.ca]
- 2. Control banding - Wikipedia [en.wikipedia.org]
- 3. ftp.cdc.gov [ftp.cdc.gov]
- 4. Control banding guideline - Canada.ca [canada.ca]
- 5. pharmtech.com [pharmtech.com]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. rxdestroyer.com [rxdestroyer.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 10. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
